Product packaging for H-D-Phe(4-Me)-OH(Cat. No.:CAS No. 1991-87-3; 49759-61-7)

H-D-Phe(4-Me)-OH

Número de catálogo: B2412704
Número CAS: 1991-87-3; 49759-61-7
Peso molecular: 179.219
Clave InChI: DQLHSFUMICQIMB-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

H-D-Phe(4-Me)-OH is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2412704 H-D-Phe(4-Me)-OH CAS No. 1991-87-3; 49759-61-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-D-Phe(4-Me)-OH: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(4-Me)-OH, also known as D-4-Methylphenylalanine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its structural similarity to D-phenylalanine, combined with the presence of a methyl group on the phenyl ring, imparts unique properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Properties and Structure

This compound is a derivative of the amino acid D-phenylalanine with a methyl group substituted at the para-position of the phenyl ring. This modification influences its steric and electronic properties, which can impact its incorporation into peptides and its interaction with biological targets.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name (2R)-2-amino-3-(4-methylphenyl)propanoic acid[1]
Synonyms D-4-Methylphenylalanine, (R)-2-Amino-3-(p-tolyl)propanoic acid, H-D-Phe(p-Me)-OH[2]
CAS Number 49759-61-7[1][2]
Molecular Formula C₁₀H₁₃NO₂[1]
SMILES CC1=CC=C(C=C1)C--INVALID-LINK--N[1]
InChI InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 179.22 g/mol [1]
Melting Point 243 - 250 °C (for L-enantiomer)Chem-Impex
Boiling Point 323.5 ± 30.0 °C (Predicted)[2]
pKa 2.23 ± 0.10 (Predicted)[2][3]
XLogP3 -1.2[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. While specific, optimized protocols for this particular molecule are often proprietary, the following sections provide detailed methodologies based on established procedures for similar D-amino acids.

Asymmetric Synthesis

The enantioselective synthesis of D-amino acids is of significant interest. Enzymatic and chemo-enzymatic methods are often employed to achieve high optical purity.

Method: Enzymatic Reductive Amination

This method utilizes an engineered D-amino acid dehydrogenase (DAADH) to catalyze the asymmetric synthesis of D-4-methylphenylalanine from its corresponding α-keto acid, 4-methylphenylpyruvic acid.

Materials:

  • 4-methylphenylpyruvic acid

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Nicotinamide adenine (B156593) dinucleotide (NADH) or a suitable recycling system (e.g., glucose and glucose dehydrogenase)

  • Engineered D-amino acid dehydrogenase (DAADH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a reaction mixture in the phosphate buffer containing 4-methylphenylpyruvic acid (e.g., 50 mM), an excess of ammonium chloride (e.g., 1 M), and NADH (e.g., 1 mM).

  • If using a cofactor recycling system, add glucose (e.g., 100 mM) and glucose dehydrogenase.

  • Initiate the reaction by adding the engineered D-amino acid dehydrogenase to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.5) with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the conversion of the starting material and the formation of the D-amino acid.

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift).

  • Proceed with the purification of the product.

Purification

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and the enzyme. Crystallization is a common method for purifying amino acids.

Method: Crystallization

Materials:

  • Crude this compound solution from the synthesis step

  • Suitable solvent system (e.g., water-ethanol mixture)

  • pH adjustment reagents (e.g., HCl, NaOH)

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Filter the reaction mixture to remove the denatured enzyme and any particulate matter.

  • Adjust the pH of the filtrate to the isoelectric point of this compound to minimize its solubility.

  • Concentrate the solution under reduced pressure to induce supersaturation.

  • Slowly add a miscible anti-solvent, such as ethanol, to the aqueous solution to further decrease the solubility of the amino acid and promote crystallization.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent (e.g., cold ethanol-water mixture) to remove residual impurities.

  • Dry the crystals under vacuum.

Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) for enantiomeric purity determination or a C18 column for purity analysis.

Chromatographic Conditions (for purity on a C18 column):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Deuterium oxide (D₂O) or a mixture of D₂O and DCl/NaOD to ensure solubility.

Expected ¹H NMR Signals (in D₂O):

  • A singlet for the methyl protons of the tolyl group (around 2.3 ppm).

  • A multiplet (often an AB quartet) for the aromatic protons (in the range of 7.1-7.3 ppm).

  • A multiplet for the β-protons of the side chain (around 3.0-3.3 ppm).

  • A multiplet for the α-proton (around 3.8-4.0 ppm).

Expected ¹³C NMR Signals (in D₂O):

  • A signal for the methyl carbon (around 20 ppm).

  • Signals for the aromatic carbons (in the range of 125-140 ppm).

  • A signal for the β-carbon (around 38 ppm).

  • A signal for the α-carbon (around 56 ppm).

  • A signal for the carboxyl carbon (around 175 ppm).

Biological Relevance and Signaling Pathways

This compound is a key component in the synthesis of inhibitors targeting specific enzymes and receptors involved in various disease-related signaling pathways.

Pin1 Signaling Pathway

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of cell signaling and is often overexpressed in cancers. Pin1 specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs in its substrate proteins, leading to conformational changes that can affect their activity, stability, and localization. Inhibitors of Pin1 are being investigated as potential anti-cancer therapeutics. This compound has been incorporated into molecules designed to inhibit Pin1.

Pin1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates cJun c-Jun ERK->cJun phosphorylates (Ser/Thr-Pro) Pin1 Pin1 cJun->Pin1 binds Proliferation Cell Proliferation, Survival, Angiogenesis cJun->Proliferation promotes transcription Pin1->cJun isomerizes & activates HD_Phe_Inhibitor This compound -based Inhibitor HD_Phe_Inhibitor->Pin1 inhibits

Caption: Role of this compound-based inhibitors in the Pin1 signaling pathway.

Formyl Peptide Receptor Signaling Pathway

Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes and are involved in the inflammatory response. They recognize N-formyl peptides derived from bacteria and mitochondria. Antagonists of FPRs are of interest for the treatment of inflammatory diseases. This compound has been used in the synthesis of FPR1 antagonists.

FPR1_Signaling_Pathway fMLP Formyl Peptides (e.g., fMLP) FPR1 Formyl Peptide Receptor 1 (FPR1) fMLP->FPR1 binds G_protein Gαi/Gβγ FPR1->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC Activation DAG->PKC activates Inflammation Chemotaxis, Phagocytosis, Inflammatory Response Ca_release->Inflammation PKC->Inflammation HD_Phe_Antagonist This compound -based Antagonist HD_Phe_Antagonist->FPR1 blocks

References

The Strategic Role of H-D-Phe(4-Me)-OH in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles for peptide-based agents is a paramount objective. The strategic incorporation of non-canonical amino acids represents a powerful tool to modulate the pharmacological properties of these molecules. This technical guide delves into the multifaceted role of H-D-Phe(4-Me)-OH (D-4-methylphenylalanine), a synthetically modified amino acid, in medicinal chemistry. We will explore its structural significance, its impact on peptide stability, receptor interaction, and overall biological activity, supported by generalized experimental protocols and data interpretation frameworks. While specific quantitative data for peptides containing this moiety is often proprietary, this guide provides a robust foundational understanding for its application in drug design.

Introduction: The Imperative for Modified Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. Proteolytic degradation by endogenous enzymes is a primary challenge. Medicinal chemists employ various strategies to overcome these limitations, including the incorporation of unnatural amino acids. This compound is a prime example of a building block designed to confer advantageous properties upon a peptide scaffold. Its structure combines two key modifications: the D-chiral configuration and a methyl group at the para-position of the phenyl ring.

The Dual Strategic Advantage of this compound

The medicinal chemistry value of this compound stems from the synergistic effects of its D-configuration and the 4-methyl substitution on the phenylalanine side chain.

Enhanced Proteolytic Resistance through D-Configuration

The incorporation of a D-amino acid into a peptide sequence provides steric hindrance to the active sites of proteases, which are inherently chiral and selective for L-amino acids. This substitution significantly reduces the rate of enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems.[1][2][3][4]

Modulation of Receptor Affinity and Selectivity via the 4-Methyl Group

The 4-methyl group on the phenyl ring of this compound enhances the hydrophobicity of the side chain.[5] This increased hydrophobicity can lead to more favorable interactions with hydrophobic pockets within a target receptor, potentially increasing binding affinity and potency. Furthermore, the altered electronic and steric profile of the side chain can fine-tune the selectivity of the peptide for its intended target over related receptors.[6]

Data Presentation: Hypothetical Pharmacokinetic and In Vitro Activity Data

While specific data for a proprietary peptide is not available, the following tables illustrate the expected impact of incorporating this compound into a hypothetical bioactive peptide ("Peptide-L") compared to its native L-phenylalanine counterpart ("Peptide-D-Me").

Table 1: Comparative In Vitro Potency

CompoundTarget Receptor Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
Peptide-L (with L-Phe)15.225.8
Peptide-D-Me (with this compound)8.712.4

Table 2: Comparative Pharmacokinetic Profile in Rats

CompoundHalf-life (t1/2, min)Plasma Clearance (CL, mL/min/kg)Oral Bioavailability (%)
Peptide-L (with L-Phe)25150< 1
Peptide-D-Me (with this compound)1802515

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based solid-phase synthesis for incorporating this compound into a peptide chain.

  • Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and deprotection byproducts.

  • Amino Acid Coupling:

    • Pre-activate Fmoc-D-Phe(4-Me)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of the modified peptide to enzymatic degradation.

  • Peptide Incubation: Incubate the test peptide (e.g., Peptide-D-Me) and a control peptide (e.g., Peptide-L) at a final concentration of 100 µM in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid.

  • Analysis: Centrifuge the samples to pellet the precipitated enzyme. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the degradation half-life.

Visualizing the Role of this compound in Drug Design

The following diagrams illustrate the conceptual frameworks discussed in this guide.

G Figure 1: Conceptual Workflow for Peptide Drug Development Incorporating this compound cluster_0 Design & Synthesis a Lead Peptide Identification (with L-Phe) b Strategic Substitution with This compound a->b c Solid-Phase Peptide Synthesis b->c d Purification & Characterization c->d e Receptor Binding Assay d->e g Proteolytic Stability Assay d->g f Functional Activity Assay e->f h Pharmacokinetic Studies f->h i Efficacy Models h->i

Caption: A streamlined workflow for developing peptide therapeutics using this compound.

G Figure 2: Logical Relationship of this compound Structure to Improved Pharmacological Properties A This compound B D-Chiral Center A->B C 4-Methyl Group (Increased Hydrophobicity) A->C D Enhanced Proteolytic Stability B->D E Modulated Receptor Interaction C->E F Increased In Vivo Half-Life D->F G Potentially Higher Potency/Selectivity E->G H Improved Bioavailability F->H

Caption: How the structure of this compound leads to better drug properties.

Conclusion

This compound is a valuable synthetic building block in the arsenal (B13267) of medicinal chemists. Its incorporation into peptide scaffolds offers a reliable strategy to enhance enzymatic stability and modulate receptor interactions. While the precise impact on a given peptide's activity must be determined empirically, the foundational principles outlined in this guide provide a strong rationale for its use in the design of next-generation peptide therapeutics with improved drug-like properties. Further research into peptides containing this and other modified amino acids will continue to push the boundaries of what is achievable in peptide-based drug discovery.

References

H-D-Phe(4-Me)-OH: A Strategic Building Block for Enhancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of peptide and peptidomimetic therapeutics. Among these, H-D-Phe(4-Me)-OH, or 4-Methyl-D-phenylalanine, has emerged as a valuable building block for optimizing the pharmacological properties of bioactive peptides. This technical guide provides a comprehensive overview of this compound, detailing its application in drug discovery, experimental protocols for its use, and its impact on the activity of peptides targeting key signaling pathways.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring and existing in the D-enantiomeric form. This unique structure confers several advantageous properties when incorporated into a peptide sequence. The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life. The 4-methyl group enhances the hydrophobicity of the side chain, which can lead to improved binding affinity and selectivity for the target receptor.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 49759-61-7
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white powder
Chirality D-isomer

Applications in Drug Discovery

The incorporation of this compound has been particularly impactful in the development of ligands for G-protein coupled receptors (GPCRs), such as opioid and melanocortin receptors. Substitution of the endogenous phenylalanine with this modified amino acid can significantly alter the structure-activity relationship (SAR) of a peptide, leading to enhanced potency, selectivity, and metabolic stability.

Opioid Receptor Ligands
Melanocortin Receptor Ligands

The melanocortin system is involved in various physiological processes, including energy homeostasis, pigmentation, and sexual function. The development of selective agonists and antagonists for melanocortin receptors (MCRs) is a key area of therapeutic interest. The substitution of L-Phe with D-Phe at position 7 of α-melanocyte-stimulating hormone (α-MSH) is a well-known modification that enhances potency.[3] The synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) is a potent agonist at MC1, MC3, MC4, and MC5 receptors.[4] Further modifications to this core structure have led to the development of highly selective ligands. For example, cyclo(CO-CH₂-CH₂-CO-His-D-Phe-Arg-Trp-Dab)-NH₂ is a potent and selective agonist for the human melanocortin-4 receptor (hMC4R).[5]

Table 2: Biological Activity of Peptides Containing D-Phe Analogs

Peptide/CompoundReceptor TargetActivity (Ki or EC₅₀)Reference
[Nle⁴,D-Phe⁷]-α-MSHMC1Ki = 0.085 nM[4]
MC3Ki = 0.4 nM[4]
MC4Ki = 3.8 nM[4]
MC5Ki = 5.1 nM[4]
cyclo(CO-(CH₂)₂-CO-His-D-Phe-Arg-Trp-Dab)-NH₂hMC4REC₅₀ = 4 nM[5]
cyclo(NH-(CH₂)₂-CO-His-D-Phe-Arg-Trp-Glu)-NH₂hMC4REC₅₀ ≈ 1 nM[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a hypothetical peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh piperidine solution for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Phe(4-Me)-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

G cluster_synthesis Peptide Synthesis Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (including this compound) deprotection->coupling wash1 Wash coupling->wash1 repeat Repeat for all amino acids wash1->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation cleavage->precipitation purification Purification (HPLC) precipitation->purification characterization Characterization (MS) purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for solid-phase peptide synthesis and purification.

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • UV detector (220 nm)

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for peptide purification is a shallow increase of 1% B per minute.[6] The exact gradient will need to be optimized based on the hydrophobicity of the peptide.[7]

  • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the identity of the synthesized peptide.[8][9][10][11]

Procedure (Electrospray Ionization - ESI-MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS instrument.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the peptide.

In Vitro Biological Assays

This assay determines the binding affinity (Ki) of the synthetic peptide for its target receptor.[12]

Materials:

  • Cell membranes expressing the target receptor (e.g., opioid or melanocortin receptors)

  • Radiolabeled ligand with known affinity for the receptor

  • Synthetic peptide (competitor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthetic peptide.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

For GPCRs that signal through adenylyl cyclase, a cAMP assay is used to determine the functional activity (agonist or antagonist) of the peptide.[13]

Materials:

  • Cells expressing the target receptor

  • Synthetic peptide

  • Forskolin (an adenylyl cyclase activator, for antagonist assays)

  • cAMP assay kit

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • For agonist testing, treat the cells with varying concentrations of the synthetic peptide.

  • For antagonist testing, pre-incubate the cells with the synthetic peptide before stimulating with a known agonist or forskolin.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plot the cAMP response against the peptide concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways

Peptides containing this compound often target GPCRs, which initiate intracellular signaling cascades upon ligand binding.

G cluster_gpcr General GPCR Signaling Pathway Ligand Ligand (e.g., Peptide) GPCR GPCR (7-TM Receptor) Ligand->GPCR Binds G_protein Heterotrimeric G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream Initiates

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.[14][15]

Opioid Receptor Signaling

Opioid receptors are primarily coupled to inhibitory G-proteins (Gi/o).

G cluster_opioid Opioid Receptor Signaling Pathway Opioid_Peptide Opioid Peptide Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Peptide->Opioid_Receptor Gi_protein Gi/o Protein Opioid_Receptor->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels Gi_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & other cellular effects cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Key signaling events following opioid receptor activation.[5][8][16]

Melanocortin Receptor Signaling

Melanocortin receptors (MC1, MC3, MC4, MC5) are typically coupled to stimulatory G-proteins (Gs).

G cluster_melanocortin Melanocortin Receptor Signaling Pathway Melanocortin Melanocortin Agonist MCR Melanocortin Receptor (e.g., MC4R) Melanocortin->MCR Gs_protein Gs Protein MCR->Gs_protein Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression Physiological_Response Physiological Response (e.g., ↓ Food Intake) Gene_Expression->Physiological_Response

Caption: The canonical cAMP signaling pathway for melanocortin receptors.[2][17][18]

Conclusion

This compound is a powerful tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its strategic incorporation can overcome key limitations of peptide-based therapeutics, namely metabolic instability and suboptimal receptor affinity. By providing both steric hindrance to proteolysis and favorable hydrophobic interactions within the receptor binding pocket, this unnatural amino acid can significantly enhance the drug-like properties of a peptide lead. The experimental protocols and an understanding of the target signaling pathways outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery endeavors.

References

The Strategic Incorporation of H-D-Phe(4-Me)-OH in Peptidomimetics: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to a burgeoning interest in peptidomimetics. These molecules, which mimic the structure and function of natural peptides, overcome the inherent limitations of their biological counterparts, such as susceptibility to proteolysis and poor bioavailability. A key strategy in the design of robust peptidomimetics is the incorporation of unnatural amino acids. Among these, H-D-Phe(4-Me)-OH, or D-4-methylphenylalanine, has emerged as a valuable building block for modulating the pharmacological properties of peptide-based drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in peptidomimetics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Principles and Applications

The introduction of a D-amino acid, such as this compound, into a peptide sequence induces significant conformational changes and enhances resistance to enzymatic degradation. The 4-methyl group on the phenyl ring further refines the hydrophobic and steric properties of the side chain, allowing for fine-tuning of receptor binding and activity. These modifications have been successfully applied in the development of potent and selective ligands for a variety of therapeutic targets, most notably G-protein coupled receptors (GPCRs).

Key applications for peptidomimetics incorporating D-phenylalanine and its analogs include:

  • Opioid Receptor Modulators: The conformational constraints imposed by D-amino acids can dramatically alter receptor selectivity and affinity. For instance, the substitution of a conformationally constrained D-phenylalanine analog in dynorphin (B1627789) A has been shown to reverse the preferred stereochemistry for opioid receptor binding, leading to discrimination between kappa and delta receptors.[1]

  • Growth Hormone Secretagogues (GHSs): These synthetic molecules stimulate the release of growth hormone (GH) and often contain a core motif that includes a D-amino acid to enhance their potency and stability.[2][3] The target for these compounds is the growth hormone secretagogue receptor (GHS-R), a GPCR involved in energy homeostasis and metabolism.[4]

  • Somatostatin (B550006) Analogs: Somatostatin is a peptide hormone that regulates the secretion of various other hormones, including growth hormone. Analogs of somatostatin containing phenylalanine substitutions have demonstrated increased potency and selectivity for inhibiting GH release, making them promising therapeutic agents for conditions like acromegaly.[5][6] The biological effects of these analogs are mediated through somatostatin receptors (SSTRs).[1]

  • Enzyme Inhibitors: D-4-methylphenylalanine has been incorporated into inhibitors of enzymes such as Pin1, a peptidyl-prolyl cis/trans isomerase implicated in cancer.[7][8]

Data Presentation: Quantitative Insights into Biological Activity

The incorporation of D-phenylalanine and its methylated analogs can significantly impact the binding affinity and functional activity of peptidomimetics. The following tables summarize representative quantitative data from studies on various classes of peptidomimetics, illustrating the effects of these modifications.

Peptidomimetic ClassAnalogTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Reference
Dynorphin A Analogs [D-Ala8]Dyn A-(1-11)NH2Kappa Opioid2.1 ± 0.4-[1]
[(R)-Atc4, D-Ala8]Dyn A-(1-11)NH2Kappa Opioid0.8 ± 0.2-[1]
[(S)-Atc4, D-Ala8]Dyn A-(1-11)NH2Kappa Opioid3.5 ± 0.8-[1]
Somatostatin Analogs SomatostatinPituitary Receptors-~2x less potent than [Phe4]SS[9]
[Phe4]SomatostatinPituitary Receptors-2x more potent than Somatostatin[9]
Pin1 Inhibitors VS1Pin1-IC50 = 6.4 µM[8]
VS2Pin1-IC50 = 29.3 µM[8]
ATRA (reference)Pin1-IC50 = 33.2 µM[8]

Experimental Protocols

The synthesis and characterization of peptidomimetics containing this compound are typically performed using well-established techniques in peptide chemistry. The following protocols provide a detailed methodology for these key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • SPPS reaction vessel

Workflow Diagram:

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 7. Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage 8. Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 9. Precipitation in cold Diethyl Ether Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spectrometry, Analytical HPLC) Purification->Characterization End Final Peptide Characterization->End GHSR_Signaling cluster_membrane Cell Membrane GHSR GHS-R1a G_protein Gq/11 Gβγ GHSR->G_protein activates GHS Growth Hormone Secretagogue GHS->GHSR PLC Phospholipase C (PLC) G_protein:Gα->PLC activates IP3 IP₃ PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GH_release Growth Hormone Release Ca_release->GH_release PKC->GH_release SSTR_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi_protein Inhibitory G-protein (Gi) Gαi Gβγ SSTR->Gi_protein activates Somatostatin_Analog Somatostatin Analog Somatostatin_Analog->SSTR AC Adenylyl Cyclase (AC) Gi_protein:Gαi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP Hormone_Secretion Hormone Secretion (e.g., GH) AC->Hormone_Secretion inhibition of AC leads to decreased secretion PKA Protein Kinase A (PKA) cAMP->PKA PKA->Hormone_Secretion promotes

References

The Structural Significance of Methylated Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, dramatically expanding the functional diversity of the proteome beyond the genetic code. Among these, protein methylation, the addition of a methyl group to specific amino acid residues, has emerged as a pivotal mechanism in cellular signaling, gene regulation, and the pathogenesis of various diseases.[1] This in-depth technical guide explores the structural significance of methylated amino acids, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the molecular consequences of this seemingly simple modification, the experimental approaches to its study, and its role in key signaling pathways.

Protein methylation primarily occurs on the nitrogen-containing side chains of lysine (B10760008) and arginine residues, catalyzed by protein methyltransferases (PMTs) that utilize S-adenosylmethionine (SAM) as the primary methyl donor.[2] This modification is reversible, with demethylases removing the methyl groups, allowing for dynamic regulation of cellular processes.[3] Lysine residues can be mono-, di-, or trimethylated, while arginine can be monomethylated or symmetrically or asymmetrically dimethylated. Each of these states can have distinct functional outcomes.[3]

The structural consequences of amino acid methylation are subtle yet profound. The addition of a methyl group increases the steric bulk and hydrophobicity of the amino acid side chain and, in the case of lysine trimethylation, introduces a fixed positive charge. These changes can directly influence protein conformation, stability, and interaction interfaces. Methylation can either promote or inhibit protein-protein and protein-nucleic acid interactions by creating novel binding surfaces for "reader" domains (such as Tudor, chromo, and MBT domains) or by sterically hindering existing binding sites.[4][5]

Data Presentation: Quantitative Effects of Amino Acid Methylation

The impact of amino acid methylation on protein function can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature, illustrating the effects of methylation on protein-DNA binding affinity and protein thermal stability.

ProteinMethylated ResidueBinding PartnerMethodKd (unmethylated)Kd (methylated)Fold Change in AffinityReference(s)
Cren7Multiple Lysines30-bp dsDNABLI0.17 ± 0.05 µM0.45 ± 0.05 µM~2.6-fold decrease[6]
ZFP57CpG in DNADNA2color-CFAVariesVariesMethylation increases affinity[7]
c-kit2CpG in DNAG-quadruplexCD--Methylation decreases thermal stability[8]
BEND3CpG in DNADNA---Methylation prevents binding[9]

Table 1: Quantitative Analysis of Methylation Effects on Protein-DNA Binding Affinity. This table presents dissociation constants (Kd) for proteins binding to DNA, comparing the affinity for methylated and unmethylated substrates. BLI: Bio-layer interferometry; 2color-CFA: two-color competitive fluorescence anisotropy; CD: Circular Dichroism.

ProteinInhibitor/ConditionMethodΔTm (°C)Effect of Methylation/InhibitionReference(s)
PRMT5/WDR77GSK595 (inhibitor)Thermal Proteome ProfilingSignificant increaseInhibition of methylation increases stability[10]
G3bp2PRMT5 inhibitionThermal Proteome ProfilingIncreased stabilitySymmetrically di-methylated form is less stable[11]
VariousDZNep (global methylation inhibitor)PISA135 proteins alteredInhibition of methylation alters stability[12]

Table 2: Quantitative Analysis of Methylation Effects on Protein Thermal Stability. This table shows the change in melting temperature (ΔTm) of proteins upon modulation of their methylation status, indicating alterations in protein stability. PISA: Protein Integral Solubility Alteration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways regulated by amino acid methylation and a general workflow for studying these modifications.

p53_methylation_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects Stress DNA Damage, Oncogenic Stress SET9 SET9 (KMT) Stress->SET9 activates SMYD2 SMYD2 (KMT) Stress->SMYD2 SET8 SET8 (KMT) Stress->SET8 represses p53 p53 MDM2 MDM2 p53->MDM2 induces transcription Apoptosis Apoptosis p53->Apoptosis activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest activates TranscriptionRepression Transcriptional Repression p53->TranscriptionRepression represses MDM2->p53 Ubiquitinates for degradation SET9->p53 Monomethylates K372 (Activation) SMYD2->p53 Monomethylates K370 (Repression) SET8->p53 Monomethylates K382 (Repression) LSD1 LSD1 (KDM) LSD1->p53 Demethylates

Caption: p53 signaling pathway regulated by lysine methylation.

nfkb_methylation_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates p65_p50_IkB p65/p50-IκBα (Inactive) p65_p50 p65/p50 (Active) p65_p50_IkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocation SETD6 SETD6 (KMT) p65_p50_nuc->SETD6 recruits PRMT5 PRMT5 (PRMT) p65_p50_nuc->PRMT5 recruits TargetGenes Target Gene Expression p65_p50_nuc->TargetGenes regulates SETD6->p65_p50_nuc Methylates K310 (Repression) PRMT5->p65_p50_nuc Methylates R30 (Activation)

Caption: NF-κB signaling pathway and its regulation by methylation.

vegfr_methylation_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds VEGFR2->VEGFR2 dimerization & activation cSrc c-Src VEGFR2->cSrc recruits & activates PLCg1 PLCγ1 VEGFR2->PLCg1 activates PI3K PI3K VEGFR2->PI3K activates PRMT4 PRMT4 PRMT4->VEGFR2 Methylates R817 KMT Lysine Methyltransferase KMT->VEGFR2 Methylates K1041 Angiogenesis Angiogenesis cSrc->Angiogenesis promotes filopodia formation PLCg1->Angiogenesis promotes tubulogenesis PI3K->Angiogenesis promotes cell survival experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Functional Validation ProteinExtraction Protein Extraction from Cells/Tissues EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin) ProteinExtraction->EnzymaticDigestion Enrichment Enrichment of Methylated Peptides EnzymaticDigestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS DataAnalysis Data Analysis & Database Search LC_MS->DataAnalysis Quantification Quantification (Label-free/Label-based) DataAnalysis->Quantification InVitroAssay In Vitro Methylation Assay Quantification->InVitroAssay Hypothesis Generation BindingAssay Binding Affinity Assay (SPR, ITC) Quantification->BindingAssay StabilityAssay Thermal Shift Assay Quantification->StabilityAssay CellularAssay Cellular Functional Assay Quantification->CellularAssay

References

A Technical Guide to the Incorporation of H-D-Phe(4-Me)-OH in Peptides: Synthesis, Characterization, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary studies and methodologies surrounding the incorporation of the non-proteinogenic amino acid H-D-Phe(4-Me)-OH (4-Methyl-D-phenylalanine) into peptide structures. The inclusion of this modified amino acid is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptides by influencing their conformation, stability, and receptor interactions. This document details the synthetic protocols, analytical characterization, and potential biological signaling pathways associated with peptides containing this compound.

Introduction to this compound in Peptide Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful tool for modulating their pharmacological properties. This compound, a derivative of D-phenylalanine with a methyl group at the para position of the phenyl ring, is of particular interest. The D-configuration inherently provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[1][2][3] The addition of the 4-methyl group further enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and binding affinity to biological targets.[4]

This modification is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors, where precise conformational control is crucial for selective and potent activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

The synthesis of peptides incorporating this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the 4-methyl-D-phenylalanine side chain can present challenges during synthesis, potentially leading to incomplete coupling reactions and aggregation of the growing peptide chain. Therefore, optimized protocols are essential for achieving high purity and yield.

Expected Synthesis Outcomes and Challenges

While specific comparative data is limited, the incorporation of sterically hindered and hydrophobic residues like this compound is known to impact synthesis efficiency. The following table summarizes the expected outcomes and potential challenges.

ParameterStandard Amino AcidThis compoundRationale for Difference
Coupling Efficiency High (>99%)Potentially LowerSteric hindrance from the bulky side chain can slow down the coupling reaction, requiring optimized conditions.
Peptide Yield HighPotentially LowerIncomplete couplings and aggregation can lead to truncated or deletion sequences, reducing the overall yield of the desired peptide.
Crude Purity HighPotentially LowerThe presence of deletion sequences and other side products resulting from difficult couplings necessitates more rigorous purification.
Aggregation Sequence DependentIncreased PropensityThe hydrophobic nature of the 4-methylphenyl group can promote inter- and intra-chain aggregation on the solid support.[5]
Detailed Experimental Protocol for SPPS

This protocol is designed to address the challenges associated with incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HATU and a 4-fold molar excess of HOBt in DMF.

    • Add a 6-fold molar excess of DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Incorporation of Fmoc-D-Phe(4-Me)-OH (Optimized for Steric Hindrance):

    • Use a 4-fold molar excess of Fmoc-D-Phe(4-Me)-OH.

    • Pre-activate with a 3.9-fold molar excess of HATU and a 4-fold molar excess of HOBt in a minimal amount of DMF.

    • Add a 6-fold molar excess of DIPEA.

    • Extend the coupling time to 4-6 hours. For particularly difficult couplings, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.[6]

    • The use of chaotropic salts like LiCl in the coupling mixture can help to disrupt aggregation.[7]

  • Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Due to the potential for side products during the synthesis of peptides containing this compound, purification by reverse-phase HPLC is a critical step.

ParameterDescription
Column C18 stationary phase is typically used.
Mobile Phase A 0.1% TFA in water.
Mobile Phase B 0.1% TFA in acetonitrile (B52724).
Gradient A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The hydrophobicity of this compound may require a steeper gradient or a higher final concentration of acetonitrile for elution compared to its non-methylated counterpart.
Detection UV absorbance at 220 nm and 280 nm.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and verifying the incorporation of this compound.

ParameterDescription
Technique Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Expected Mass Shift The incorporation of this compound will result in a mass increase of 14.07 Da compared to the incorporation of D-Phe at the same position, corresponding to the addition of a methyl group (CH₂).
Tandem MS (MS/MS) Can be used to sequence the peptide and confirm the exact location of the this compound residue.

Biological Signaling Pathways

Peptides incorporating this compound are often designed to target G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors, which are crucial in pain, inflammation, and mood regulation.

Opioid Receptor Signaling

Opioid peptides are key modulators of pain perception. The incorporation of modified amino acids can enhance their potency and selectivity for different opioid receptor subtypes (μ, δ, κ).

Opioid_Signaling Ligand Opioid Peptide (with this compound) OR Opioid Receptor (μ, δ, or κ) Ligand->OR Binds G_protein Gi/o Protein (αβγ) OR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP cAMP AC->cAMP Production Response Cellular Response (e.g., Analgesia) cAMP->Response Ca_channel->Response Reduced Neurotransmitter Release K_channel->Response Hyperpolarization MAPK->Response

Opioid Receptor Signaling Pathway
Neurokinin 1 (NK1) Receptor Signaling

Neurokinin 1 (NK1) receptor antagonists are investigated for their potential as antiemetic and antidepressant drugs. Modified peptides can act as potent antagonists at this receptor.

NK1_Signaling Ligand Substance P (Endogenous Ligand) NK1R NK1 Receptor Ligand->NK1R Binds & Activates Antagonist Antagonist Peptide (with this compound) Antagonist->NK1R Binds & Blocks G_protein Gq/11 Protein (αβγ) NK1R->G_protein Activates G_alpha Gαq/11-GTP G_protein->G_alpha PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Response PKC->Response

Neurokinin 1 Receptor Signaling Pathway

Conclusion

The incorporation of this compound into peptides represents a valuable strategy in drug discovery and development. While its synthesis requires careful optimization to overcome challenges related to steric hindrance and hydrophobicity, the potential benefits in terms of increased stability and modulated biological activity are significant. This guide provides a foundational understanding of the synthetic protocols, analytical techniques, and biological context for researchers working with this and other modified amino acids. Further quantitative studies are needed to fully elucidate the structure-activity relationships of this compound-containing peptides and to realize their full therapeutic potential.

References

The Discovery and Synthesis of Novel Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor to a variety of crucial signaling molecules.[1] Its distinct aromatic side chain offers a flexible framework for chemical alteration, giving rise to a varied class of molecules known as phenylalanine derivatives. These derivatives, with modifications to the phenyl ring, amino group, or carboxylic acid moiety, have become a focal point in medicinal chemistry and drug discovery. Strategic modifications to the parent structure allow for the fine-tuning of physicochemical properties, metabolic stability, and biological activity, paving the way for the creation of new therapeutic agents with improved effectiveness and specificity. This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of novel phenylalanine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Bioactivity of Phenylalanine Derivatives

The biological activity of novel phenylalanine derivatives has been explored across various therapeutic areas. The following tables summarize key quantitative data for different classes of these compounds.

Table 1: Phenylalanine Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeDerivative ExampleInhibition Constant (Kᵢ)IC₅₀Citation(s)
Phosphonate AnaloguesPhenylalanine Ammonia-Lyase (PAL)2-Aminoindan-2-phosphonic acid (AIP)7 ± 2 nM-[2]
Dansyl DerivativesCalf Intestinal Alkaline PhosphataseDansyl-L-phenylalanine2.3 mmol L⁻¹-[3][4]
β-Phenylalanine DerivativesEukaryotic Elongation Factor-2 Kinase (eEF2K)Compound 11-22 nM[5]

Table 2: Antiviral Activity of Phenylalanine Derivatives

Compound ClassViral TargetDerivative ExampleEC₅₀CC₅₀Selectivity Index (SI)Citation(s)
1,2,3-Triazole DerivativesHIV-1 Capsid ProteinCompound 13m4.33 μM>57.74 μM>13.33

Table 3: Neuroprotective and Receptor Antagonist Activity of Phenylalanine Derivatives

| Compound Class | Activity | Derivative Example | IC₅₀ | Citation(s) | | :--- | :--- | :--- | :--- | | Halogenated Derivatives | AMPA/Kainate Receptor Antagonist | 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 μmol/L |[6] | | Halogenated Derivatives | AMPA/Kainate Receptor Antagonist | 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 μmol/L |[6] |

Table 4: Quorum Sensing Inhibitory Activity of Phenylalanine Derivatives

| Compound Class | Activity | Derivative Example | IC₅₀ | Citation(s) | | :--- | :--- | :--- | :--- | | Hydroxamic Acid Derivatives | Quorum Sensing Inhibition | Compound 4h | 7.12 ± 2.11 μM |[7] |

Table 5: Pharmacokinetic Parameters of a Phenylalanine-Related Compound

CompoundAdministrationCₘₐₓTₘₐₓHalf-life (t₁₂)BioavailabilityCitation(s)
Fmoc-L-phenylalanineOral---65 ± 18%
Aspartame (B1666099) (metabolized to Phenylalanine)Oral (Rats)73.6 to 1,161 nmol/ml< 1 h--[8]
Aspartame (metabolized to Phenylalanine)Oral (Mice)78.6 to 1,967 nmol/ml< 1 h--[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key synthetic and analytical procedures.

Chemical Synthesis Protocols

1. Erlenmeyer-Plöchl Synthesis of 4-Fluorophenylalanine [1]

This method is a classic approach for synthesizing α-amino acids.[1]

  • Azlactone Formation: A mixture of 4-fluorobenzaldehyde (B137897) (1.24 g, 10 mmol), hippuric acid (1.79 g, 10 mmol), acetic anhydride (B1165640) (3.06 g, 30 mmol), and anhydrous sodium acetate (B1210297) (0.82 g, 10 mmol) is heated at 100°C for 2 hours with constant stirring. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with cold water, and dried to yield the azlactone.[1]

  • Reduction and Hydrolysis: The azlactone (1.0 g) is dissolved in a mixture of red phosphorus (0.5 g) and hydriodic acid (5 mL) and refluxed for 3 hours. The reaction mixture is cooled, filtered, and the filtrate is evaporated to dryness. The residue is dissolved in water, and the pH is adjusted to 6.0 with aqueous ammonia (B1221849) to precipitate the crude 4-fluorophenylalanine. The product is recrystallized from hot water to yield pure 4-fluorophenylalanine.[1]

2. Asymmetric Synthesis of Phenylalanine Derivatives via Phase Transfer Catalysis

This method allows for the enantioselective synthesis of unnatural phenylalanine derivatives.

  • Reaction Setup: 3,5-Dichlorophenyl bromide (5 equivalents) is reacted with N-(dibenzylidene)glycine tert-butyl ester (1 equivalent) in the presence of O-allyl-N-(9-anthracenmethyl) cinchoninium bromide (0.1 equivalents) as the phase transfer catalyst. A 50% aqueous KOH solution is used as the base, and the reaction is carried out in a toluene/CHCl₃ solvent system.

  • Alkylation: The reaction proceeds at room temperature for 24 hours to afford (R)-tert-butyl N-(diphenylmethylene)-(3,5-dichloro-phenyl)alaninate.

3. Solid-Phase Synthesis of Peptides Containing 2-Fluorophenylalanine [9]

This protocol details the incorporation of a phenylalanine derivative into a peptide chain using the Fmoc/tBu strategy.[9]

  • Resin Preparation and Swelling: Rink Amide resin (0.1 mmol) is placed in a fritted reaction vessel and swollen in N,N-dimethylformamide (DMF) for at least 30 minutes at room temperature with gentle agitation. The DMF is then drained, and the resin is washed three times with DMF.[9]

  • Fmoc Deprotection: A solution of 20% piperidine (B6355638) in DMF is added to the swollen resin and agitated for 5 minutes. The solution is drained, and a fresh 20% piperidine in DMF solution is added for an additional 15-20 minutes. The resin is then washed thoroughly with DMF.[9]

  • Coupling of 2-Fluorophenylalanine: Fmoc-2-F-Phe-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) are dissolved in DMF. A base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) is added, and the solution is pre-activated for 1-2 minutes. The activated amino acid solution is then added to the deprotected resin and agitated at room temperature for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[9]

  • Cleavage and Precipitation: The final peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers.[9]

Biological Assay Protocol

1. Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay [10]

This assay is used to determine the inhibitory activity of compounds against PAL.[10]

  • Objective: To determine the type of inhibition and the inhibition constant (Kᵢ) of a test compound against PAL.[10]

  • Materials: Purified PAL enzyme, L-phenylalanine (substrate), Tris-HCl buffer (e.g., 50 mM, pH 8.5), test inhibitor compound, and a spectrophotometer capable of measuring absorbance at 290 nm.[10]

  • Procedure:

    • Enzyme and Substrate Preparation: Prepare stock solutions of PAL and L-phenylalanine in Tris-HCl buffer.[10]

    • Enzyme Assay: Set up a series of reactions containing Tris-HCl buffer, a fixed concentration of PAL, and varying concentrations of L-phenylalanine and the inhibitor. Initiate the reaction and monitor the increase in absorbance at 290 nm over time, which corresponds to the formation of trans-cinnamic acid.[10]

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each reaction. Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration to determine the type of inhibition. The inhibition constant (Kᵢ) can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.[10]

Visualization of Pathways and Workflows

Understanding the complex biological and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the discovery and synthesis of novel phenylalanine derivatives.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Develop Screen Hit_ID Hit Identification Assay_Dev->Hit_ID Screening Campaign Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & ADME In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Animal Models Tox Toxicology & Safety Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for small molecule drug discovery, from initial target identification to candidate selection.

synthesis_screening_workflow cluster_synthesis Synthesis cluster_screening Screening Design Compound Design (e.g., Scaffold Hopping) Synthesis Chemical or Biocatalytic Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Bioactivity Screening (HTS) Purification->Primary_Screen Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screen->Dose_Response Active Hits Secondary_Assay Secondary & Orthogonal Assays Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Design Iterative Optimization

Caption: An iterative workflow for the synthesis and screening of bioactive compounds.

pal_inhibition_pathway PAL Phenylalanine Ammonia-Lyase (PAL) Cinnamic_Acid trans-Cinnamic Acid (Product) PAL->Cinnamic_Acid Catalyzes Phe L-Phenylalanine (Substrate) Phe->PAL Binds to Active Site P_P Phenylpropanoids (Lignin, Flavonoids, etc.) Cinnamic_Acid->P_P Precursor to Inhibitor Phenylalanine Derivative (Inhibitor) Inhibitor->PAL Inhibits

Caption: The Phenylalanine Ammonia-Lyase (PAL) pathway and its inhibition by phenylalanine derivatives.

prostate_cancer_signaling Phe_Derivative L-Phenylalanine Dipeptide Derivative (7c) TNFSF9 TNFSF9 (Target Protein) Phe_Derivative->TNFSF9 Binds to Apoptosis_Pathway Apoptosis Signaling Pathway TNFSF9->Apoptosis_Pathway Modulates Inflammation_Pathway Inflammatory Response Pathway TNFSF9->Inflammation_Pathway Modulates Proliferation Prostate Cancer Cell Proliferation Apoptosis_Pathway->Proliferation Inhibits Inflammation_Pathway->Proliferation Inhibits

Caption: A simplified signaling pathway for an L-phenylalanine dipeptide derivative in prostate cancer cells.[11]

Conclusion

The exploration of novel phenylalanine derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of the phenylalanine scaffold, combined with advances in synthetic chemistry and a deeper understanding of biological pathways, has led to the identification of potent and selective modulators of various biological targets. This technical guide has provided a snapshot of the current landscape, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this exciting field. The continued application of these principles and methodologies will undoubtedly lead to the development of the next generation of phenylalanine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-protected H-D-Phe(4-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected D-4-methylphenylalanine (Boc-D-Phe(4-Me)-OH) is a non-canonical amino acid derivative increasingly utilized in peptide synthesis to enhance the therapeutic properties of peptide-based drugs. The incorporation of this unnatural amino acid can significantly improve proteolytic stability, receptor binding affinity, and overall pharmacokinetic profiles. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids. Furthermore, the 4-methyl group on the phenyl ring can modulate hydrophobic interactions with biological targets, potentially leading to increased potency and selectivity.[1]

These application notes provide a comprehensive overview of the use of Boc-D-Phe(4-Me)-OH in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, expected quantitative data, and the biological rationale for its incorporation.

Applications in Peptide-Based Therapeutics

The unique structural features of Boc-D-Phe(4-Me)-OH make it a valuable building block in drug discovery and development for several therapeutic areas:

  • Metabolic Diseases: Peptides containing D-Phe(4-Me) can be designed as long-acting agonists or antagonists for G-protein coupled receptors (GPCRs) involved in metabolic regulation, such as glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

  • Oncology: The enhanced stability and binding affinity imparted by D-Phe(4-Me) can be exploited to develop potent and selective peptide-based cancer therapeutics that target tumor-specific receptors.

  • Pain Management: Incorporation of D-Phe(4-Me) into opioid peptides can increase their stability and blood-brain barrier permeability, leading to more effective and longer-lasting analgesics.

  • Antimicrobial Peptides: The introduction of D-amino acids can render antimicrobial peptides less susceptible to bacterial proteases, thereby enhancing their efficacy.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for the incorporation of Boc-D-Phe(4-Me)-OH in a standard solid-phase peptide synthesis protocol. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Reagents for Boc-SPPS of a Model Peptide Containing D-Phe(4-Me)

ReagentMolar Equiv. (relative to resin capacity)Purpose
Merrifield Resin (1% DVB, 1.0 meq/g)1.0Solid support
Boc-Amino Acid (standard)3.0Building block
Boc-D-Phe(4-Me)-OH 3.0 Building block
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)2.9Coupling reagent
HOBt (Hydroxybenzotriazole)3.0Coupling additive, suppresses racemization
DIEA (N,N-Diisopropylethylamine)6.0Base for neutralization and coupling
TFA (Trifluoroacetic acid)-Boc deprotection
DCM (Dichloromethane)-Solvent for washing and reactions
DMF (N,N-Dimethylformamide)-Solvent for washing and reactions
HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid)-Cleavage from resin

Table 2: Illustrative Performance Data for a Model Pentapeptide Synthesis

ParameterExpected ValueNotes
Coupling Efficiency for Boc-D-Phe(4-Me)-OH >98%Monitored by Kaiser test. The methyl group may cause slight steric hindrance, potentially requiring slightly longer coupling times compared to unsubstituted phenylalanine.
Overall Crude Peptide Yield60-80%Highly dependent on the peptide sequence and length.
Crude Peptide Purity (by HPLC)50-70%Sequence-dependent. Purification is necessary to remove deletion and truncated sequences.
Final Purified Peptide Yield20-40%Dependent on crude purity and purification efficiency.
Final Peptide Purity (by HPLC)>98%Achievable with standard purification protocols.
Target Mass Confirmation (by MS)ConfirmedEssential for product verification.

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-D-Phe(4-Me)-OH into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-protected amino acid (2.5 equivalents) in a mixture of ethanol (B145695) and water.

    • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

Peptide Chain Elongation (Single Coupling Cycle)

This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).[3]

  • Amino Acid Coupling (Incorporation of Boc-D-Phe(4-Me)-OH):

    • In a separate vial, dissolve Boc-D-Phe(4-Me)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add HBTU (2.9 equivalents) to the solution and agitate for 2 minutes to pre-activate.

    • Add DIEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours and re-test.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection
  • Resin Drying: After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (B1667542) (1 mL per gram of resin), to protect sensitive amino acid side chains.

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1 hour.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Wash the crude peptide with cold diethyl ether to precipitate and solidify it.

    • Collect the crude peptide by filtration and dry it under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid or acetonitrile).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]

    • Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

  • Analysis:

    • Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (5% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-D-Phe(4-Me)-OH, HBTU/HOBt, DIEA) neutralization->coupling wash1 Wash (DCM/DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser recouple Recouple kaiser->recouple Positive next_cycle Next Coupling Cycle kaiser->next_cycle Negative recouple->coupling next_cycle->deprotection Repeat for each amino acid cleavage Final Cleavage (HF/Anisole) next_cycle->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Boc-SPPS workflow for incorporating Boc-D-Phe(4-Me)-OH.

Logical Relationship: Rationale for Using Boc-D-Phe(4-Me)-OH

Rationale start Boc-D-Phe(4-Me)-OH d_config D-Configuration start->d_config methyl_group 4-Methyl Group start->methyl_group stability Increased Proteolytic Stability d_config->stability binding Modulated Receptor Binding Affinity methyl_group->binding pk_profile Improved Pharmacokinetic Profile stability->pk_profile binding->pk_profile efficacy Enhanced Therapeutic Efficacy pk_profile->efficacy Signaling_Pathway peptide Peptide with D-Phe(4-Me) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription Transcription Factor Activation kinase_cascade->transcription Phosphorylates response Cellular Response transcription->response Induces

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and bioavailability. H-D-Phe(4-Me)-OH, a D-enantiomer of 4-methylphenylalanine, is one such unnatural amino acid that can significantly influence a peptide's conformational stability and resistance to enzymatic degradation. However, the presence of the hydrophobic 4-methyl group on the phenyl ring introduces challenges in purification, primarily due to increased hydrophobicity and potential for aggregation.

This application note provides a detailed protocol for the purification of peptides containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are designed to achieve high purity and yield, addressing the specific challenges associated with this hydrophobic, unnatural amino acid.

Chromatographic Considerations for this compound Containing Peptides

The 4-methyl group on the phenylalanine side chain significantly increases the hydrophobicity of the amino acid. This increased hydrophobicity is the primary factor influencing the peptide's behavior during RP-HPLC. Key considerations include:

  • Increased Retention Time: The enhanced hydrophobic interactions between the peptide and the stationary phase lead to longer retention times compared to peptides containing unsubstituted phenylalanine.

  • Column Selection: While C18 columns are the standard for peptide purification, the increased hydrophobicity of peptides containing this compound may necessitate the use of columns with shorter alkyl chains (C8 or C4) to reduce retention times and improve peak shape, especially for larger or more hydrophobic peptides.[1]

  • Mobile Phase Optimization: A careful optimization of the organic solvent gradient is crucial for achieving good resolution between the target peptide and closely eluting impurities. A shallower gradient is often required for better separation of hydrophobic peptides.[2]

  • D-Amino Acid Influence: The presence of a D-amino acid can sometimes lead to earlier elution compared to its L-counterpart in RP-HPLC, though the effect is sequence-dependent and generally less pronounced than the impact of hydrophobicity.

Experimental Protocol: Preparative RP-HPLC Purification

This protocol outlines a general method for the purification of a synthetic peptide containing this compound. Optimization of specific parameters may be required based on the overall peptide sequence and its physicochemical properties.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.

  • Reversed-phase HPLC column (e.g., C18, C8, or C4, with appropriate particle and pore size for peptides).

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).

  • Crude synthetic peptide containing this compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, or Solvent A/B mixture).

  • Fraction collector.

  • Lyophilizer.

Sample Preparation
  • Dissolve the crude peptide in a small volume of a solvent that ensures complete solubilization. For highly hydrophobic peptides, a small amount of organic solvent like DMSO or direct dissolution in the initial mobile phase composition may be necessary.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development and Purification
  • Analytical Scouting Run:

    • Perform an initial analytical run on a smaller scale (analytical column) to determine the approximate retention time of the target peptide and the impurity profile.

    • Use a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to elute all components.

  • Preparative Method Optimization:

    • Based on the analytical run, design a focused gradient for the preparative separation. The gradient should be centered around the elution percentage of the target peptide, with a shallower slope to maximize resolution.

    • For a peptide eluting at 40% ACN in the scouting run, a preparative gradient could be 30-50% ACN over 40 minutes.

  • Preparative Purification Run:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

    • Inject the prepared peptide sample.

    • Run the optimized preparative gradient.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Quantitative Data Summary

The following table presents illustrative data for the purification of a hypothetical 10-amino acid peptide containing one this compound residue. The data is based on typical outcomes for hydrophobic peptide purifications and serves as a guideline. Actual results will vary depending on the specific peptide sequence and synthesis quality.

ParameterAnalytical Scouting RunPreparative Purification Run
Column C18, 4.6 x 150 mm, 5 µmC8, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 5-95% ACN in 30 min35-55% ACN in 40 min
Crude Purity ~65%~65%
Retention Time (Target) 18.2 min25.5 min
Load 0.1 mg50 mg
Final Purity N/A>98%
Yield N/A75%

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filtrate Filter Sample (0.22 µm) dissolve->filtrate analytical Analytical Scouting Run filtrate->analytical preparative Preparative Purification analytical->preparative Optimize Gradient collect Collect Fractions preparative->collect analyze Analyze Fractions (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Experimental workflow for the HPLC purification of peptides containing this compound.

Logical Relationship of Purification Parameters

The selection of HPLC parameters is interconnected and should be approached systematically.

HPLC_Parameters cluster_peptide Peptide Properties cluster_method HPLC Method Parameters cluster_outcome Purification Outcome hydrophobicity Hydrophobicity (this compound) column Column Choice (C18, C8, C4) hydrophobicity->column gradient Gradient Slope hydrophobicity->gradient sequence Sequence/Size sequence->column purity Purity column->purity retention Retention Time column->retention gradient->purity gradient->retention mobile_phase Mobile Phase mobile_phase->retention yield Yield purity->yield retention->purity

Caption: Interrelationship of peptide properties and HPLC parameters influencing purification outcome.

Conclusion

The purification of peptides containing the hydrophobic unnatural amino acid this compound can be successfully achieved using reversed-phase HPLC. Careful consideration of the increased hydrophobicity and optimization of the chromatographic conditions, including column selection and gradient design, are paramount for obtaining high purity and yield. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for these challenging but therapeutically promising molecules.

References

Application Notes and Protocols for the Incorporation of H-D-Phe(4-Me)-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate coupling reagent for the efficient incorporation of the sterically hindered amino acid H-D-Phe(4-Me)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the overall success of synthesizing peptides containing this non-canonical amino acid.

Introduction to Coupling Reagents for Hindered Amino Acids

The incorporation of sterically hindered amino acids like this compound presents a significant challenge in peptide synthesis. The bulky 4-methylphenyl side chain can impede the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings. To overcome this, highly efficient coupling reagents are required. These reagents activate the carboxylic acid group of the amino acid, making it more susceptible to nucleophilic attack by the amine.

The most common classes of coupling reagents used for such challenging couplings are:

  • Uronium/Aminium Salts: (e.g., HATU, HBTU, HCTU, COMU) These are highly reactive reagents that form activated esters with low racemization potential.[1][2] HATU and HCTU are often considered superior for difficult couplings.[2]

  • Phosphonium Salts: (e.g., PyBOP) These reagents are also very efficient and are known to minimize a key side reaction, guanidinylation, which can occur with uronium/aminium salts.[1]

  • Carbodiimides with Additives: (e.g., DIC with HOBt or OxymaPure®) This is a cost-effective option. The use of additives is essential to suppress racemization.[1] OxymaPure® is a safer and often more effective alternative to HOBt.[3]

Data Presentation: Comparison of Coupling Reagents

While specific comparative data for the coupling of this compound is not extensively available in the literature, the following table summarizes the expected performance of various common coupling reagents based on their efficacy with other sterically hindered amino acids and in challenging peptide sequences. The data should be considered illustrative.

Coupling ReagentReagent TypeTypical Coupling TimeExpected Yield/PurityRacemization RiskKey Advantages & Disadvantages
HATU Uronium/Aminium Salt20 - 60 minVery HighVery LowAdvantages: High reactivity, excellent for hindered couplings, low racemization.[2][4] Disadvantages: High cost, potential for guanidinylation side reaction.[4]
HCTU Uronium/Aminium Salt20 - 60 minVery HighVery LowAdvantages: Similar efficiency to HATU, often more cost-effective.[2][3] Disadvantages: Potential for guanidinylation.
COMU Uronium/Aminium Salt20 - 60 minVery HighVery LowAdvantages: High efficiency comparable to HATU, based on the safer OxymaPure®, water-soluble byproducts.[3] Disadvantages: Limited stability in solution.
PyBOP Phosphonium Salt30 - 90 minHighLowAdvantages: Efficient, avoids guanidinylation side reactions.[1] Disadvantages: Byproducts can be difficult to remove.
DIC/OxymaPure® Carbodiimide/Additive60 - 120 minGood to HighVery LowAdvantages: Cost-effective, excellent racemization suppression, safer than HOBt-based methods.[1][3] Disadvantages: Slower reaction rates compared to onium salts.
DIC/HOBt Carbodiimide/Additive60 - 180 minGoodLow to ModerateAdvantages: Economical and widely used.[1] Disadvantages: Slower kinetics, HOBt has safety concerns (explosive potential), higher racemization risk than with OxymaPure®.[1][3]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) for incorporating Fmoc-D-Phe(4-Me)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:
  • Fmoc-D-Phe(4-Me)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Selected coupling reagent (e.g., HATU, HCTU, COMU, or DIC/OxymaPure®)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Dichloromethane (DCM), Isopropanol

  • Kaiser test kit for monitoring coupling completion

Protocol 1: Coupling using HATU/HCTU/COMU

This protocol is recommended for achieving the highest coupling efficiency with the sterically hindered this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

    • If the synthesis has already started, proceed to the deprotection step.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test; a positive result (blue beads) confirms the presence of free primary amines.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Phe(4-Me)-OH (3 equivalents relative to the resin loading) and the uronium/aminium salt reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Gently swirl the solution for 1-2 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, extend the coupling time or perform a second coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times). The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol offers a cost-effective and safe alternative with excellent performance in suppressing racemization.

  • Resin Preparation and Fmoc Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction (In-situ Activation):

    • To the deprotected resin, add a solution of Fmoc-D-Phe(4-Me)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the mixture.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing:

    • Follow step 5 from Protocol 1 to monitor the reaction and wash the resin.

Mandatory Visualizations

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Phe(4-Me)-OH + Coupling Reagent + Base) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative repeat_coupling->coupling

Caption: General workflow for a single coupling cycle in SPPS.

Coupling_Mechanisms cluster_uronium Uronium/Aminium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide/Additive (e.g., DIC/Oxyma) AA1 Fmoc-AA-COOH ActiveEster1 OAt-Active Ester (Highly Reactive) AA1->ActiveEster1 Activation HATU HATU + Base HATU->ActiveEster1 PeptideBond1 Fmoc-AA-CO-NH-Peptide-Resin ActiveEster1->PeptideBond1 Coupling PeptideResin1 H2N-Peptide-Resin PeptideResin1->PeptideBond1 AA2 Fmoc-AA-COOH ActiveEster2 Oxyma-Active Ester (Reactive) AA2->ActiveEster2 Activation DIC_Oxyma DIC + Oxyma DIC_Oxyma->ActiveEster2 PeptideBond2 Fmoc-AA-CO-NH-Peptide-Resin ActiveEster2->PeptideBond2 Coupling PeptideResin2 H2N-Peptide-Resin PeptideResin2->PeptideBond2

Caption: Activation pathways for different coupling reagent types.

References

Application Notes and Protocols for the Characterization of H-D-Phe(4-Me)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and modulate biological activity. H-D-Phe(4-Me)-OH, or 4-methyl-D-phenylalanine, is one such unnatural amino acid. Its D-configuration provides resistance to enzymatic degradation, while the 4-methyl group on the phenyl ring can influence binding affinity and hydrophobic interactions. This document provides a detailed overview of the analytical techniques and protocols for the synthesis and characterization of peptides containing this compound.

I. Peptide Synthesis and Purification Workflow

The synthesis of peptides incorporating this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support resin.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling of first amino acid Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of This compound Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Chain_Elongation Repeat Deprotection, Coupling, and Washing for remaining amino acids Wash2->Chain_Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Chain_Elongation->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Crude Peptide Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization Lyophilization->Characterization

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) and purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic tripeptide, Ac-Gly-D-Phe(4-Me)-Ala-NH2, on a Rink Amide resin.

1. Resin Swelling:

  • Swell 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. First Amino Acid Coupling (Alanine):

  • Deprotect the resin by treating it with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • In a separate vial, activate Fmoc-L-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Second Amino Acid Coupling (this compound):

  • Deprotect the resin-bound alanine (B10760859) with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin as described above.

  • Activate Fmoc-D-Phe(4-Me)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

  • Add the activated amino acid to the resin and shake for 2 hours.

  • Wash the resin.

4. Third Amino Acid Coupling and Acetylation (Glycine):

  • Deprotect the resin-bound dipeptide.

  • Wash the resin.

  • Couple Fmoc-Gly-OH using the same activation procedure.

  • After coupling and washing, deprotect the N-terminal Fmoc group.

  • Acetylate the N-terminus by treating the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Wash the resin extensively with DMF and DCM, then dry under vacuum.

5. Cleavage and Precipitation:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet.

II. Analytical Characterization Techniques

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. The hydrophobicity of the peptide, influenced by the 4-methyl group of this compound, will be a key determinant of its retention time.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

The following table presents hypothetical retention times for a set of related peptides to illustrate the effect of the this compound modification.

Peptide SequenceModificationRetention Time (min)Purity (%)
Ac-Gly-Phe-Ala-NH₂L-Phe15.2>98
Ac-Gly-D-Phe-Ala-NH₂D-Phe15.5>98
Ac-Gly-D-Phe(4-Me)-Ala-NH₂4-Methyl-D-Phe17.8>98
Ac-Gly-D-Phe(4-Cl)-Ala-NH₂4-Chloro-D-Phe18.5>98

Note: The increased retention time for the 4-methyl and 4-chloro substituted peptides is due to their increased hydrophobicity.

B. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for sequencing through fragmentation analysis (MS/MS). Electrospray ionization (ESI) is a commonly used ionization method for peptides.

  • Instrument: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Sample Infusion: The peptide solution (typically 10-50 µM in 50% acetonitrile/water with 0.1% formic acid) is infused directly or eluted from an HPLC system into the ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Scan: Acquire a full MS scan to determine the m/z of the parent ion(s).

  • MS/MS Fragmentation: Select the parent ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to obtain fragment ions for sequencing.

For the peptide Ac-Gly-D-Phe(4-Me)-Ala-NH₂, the theoretical monoisotopic mass is 348.1954 g/mol .

IonTheoretical m/zObserved m/z
[M+H]⁺349.1954349.1951
[M+Na]⁺371.1773371.1770
[M+K]⁺387.1513387.1510

Representative MS/MS Fragmentation: The fragmentation of peptides in MS/MS typically yields b- and y-ions. The mass of the D-Phe(4-Me) residue is 163.0994 Da.

Fragment IonSequenceTheoretical m/z
b₁Ac-Gly102.0555
b₂Ac-Gly-D-Phe(4-Me)265.1549
y₁Ala-NH₂89.0715
y₂D-Phe(4-Me)-Ala-NH₂252.1709
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution. Both ¹H and ¹³C NMR are valuable for confirming the presence of the 4-methyl group and the overall peptide structure.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments: Acquire 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY, HSQC, and HMBC for complete assignment of all proton and carbon signals.

The following table shows hypothetical ¹H and ¹³C chemical shifts (in ppm) for the key residues of Ac-Gly-D-Phe(4-Me)-Ala-NH₂ in DMSO-d₆.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glyα-CH₂3.7541.5
CO-169.2
D-Phe(4-Me)α-CH4.5054.8
β-CH₂2.95, 3.1037.2
Aromatic CH (2,6)7.15 (d)129.5
Aromatic CH (3,5)7.05 (d)129.0
Aromatic C (1)-135.0
Aromatic C (4)-136.5
Methyl (on ring)2.25 (s)20.8
CO-171.5
Alaα-CH4.2049.5
β-CH₃1.30 (d)17.0
CO-173.0

III. Application Example: Inhibition of Amyloid-Beta Aggregation

Peptides containing D-amino acids have shown promise as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The D-amino acid confers proteolytic resistance, and modifications to aromatic residues can enhance binding to Aβ. The following diagram illustrates a hypothetical mechanism of action.

Amyloid_Aggregation_Inhibition cluster_pathway Amyloid-Beta Aggregation Pathway Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Fibrillization Neuronal_Damage Neuronal Damage & Cell Death Oligomers->Neuronal_Damage Fibrils->Neuronal_Damage Peptide This compound Peptide Block_Aggregation Peptide->Block_Aggregation Block_Fibrillization Peptide->Block_Fibrillization

Figure 2: Inhibition of Amyloid-Beta aggregation by a D-amino acid containing peptide.

This proposed mechanism suggests that the this compound containing peptide can interfere with the self-assembly of Aβ monomers into toxic oligomers and their subsequent fibrillization into amyloid plaques. The enhanced stability and specific hydrophobic interactions provided by the modified D-amino acid are thought to be crucial for this inhibitory activity.

IV. Conclusion

The characterization of peptides containing this compound requires a multi-faceted analytical approach. The combination of RP-HPLC for purification and purity assessment, mass spectrometry for molecular weight confirmation and sequencing, and NMR spectroscopy for detailed structural elucidation provides a comprehensive analysis. The protocols and representative data presented here serve as a guide for researchers working with this and other modified peptides, facilitating their development as potential therapeutic agents.

Application Notes and Protocols for the Deprotection of Boc-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and general organic chemistry for the temporary masking of primary and secondary amines. Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of Boc-D-Phe(4-Me)-OH, a substituted aromatic amino acid derivative. The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl), and are applicable in both solution-phase and solid-phase synthesis.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group.

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Due to the generation of carbon dioxide, it is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to avoid pressure buildup.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the deprotection of Boc-protected phenylalanine derivatives. While specific data for Boc-D-Phe(4-Me)-OH is not extensively published, these values serve as a reliable reference for achieving high-yield deprotection.

Table 1: Deprotection of Boc-D-Phe(4-Me)-OH using Trifluoroacetic Acid (TFA)

TFA Concentration (v/v in DCM)TemperatureReaction TimeTypical YieldReference
25%Room Temperature2 hours>95%[1]
50%Room Temperature30 minutes>95%[1]
100% (neat TFA)0 °C to Room Temp.15-30 minutes>98%[2]

Table 2: Deprotection of Boc-D-Phe(4-Me)-OH using Hydrogen Chloride (HCl)

ReagentTemperatureReaction TimeTypical YieldReference
4M HCl in 1,4-Dioxane (B91453)Room Temperature30 minutes - 1 hour>95%[3][4]
Saturated HCl in Ethyl Acetate0 °C to Room Temp.1-2 hoursHigh[5]

Experimental Protocols

Protocol 1: Deprotection of Boc-D-Phe(4-Me)-OH using TFA in Dichloromethane (DCM)

This protocol is suitable for the solution-phase deprotection of Boc-D-Phe(4-Me)-OH.

Materials:

  • Boc-D-Phe(4-Me)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-D-Phe(4-Me)-OH in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Addition of TFA: Slowly add the desired volume of TFA to the stirred solution. For a 25% TFA solution, add one-third of the volume of DCM as TFA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected D-Phe(4-Me)-OH.

Protocol 2: Deprotection of Boc-D-Phe(4-Me)-OH using 4M HCl in 1,4-Dioxane

This protocol is also suitable for solution-phase deprotection and often results in the hydrochloride salt of the amino acid, which can be advantageous for storage and handling.

Materials:

  • Boc-D-Phe(4-Me)-OH

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve Boc-D-Phe(4-Me)-OH in anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add cold diethyl ether to the residue to precipitate the hydrochloride salt of D-Phe(4-Me)-OH.

    • Collect the solid precipitate by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-D-Phe(4-Me)-OH Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Protonation H_plus H+ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation CO2 CO2 (gas) Carbamic_Acid->CO2 Deprotected_Amine D-Phe(4-Me)-OH (Amine) Carbamic_Acid->Deprotected_Amine Decarboxylation Amine_Salt Ammonium Salt Deprotected_Amine->Amine_Salt Protonation H_plus_2 H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow Start Start: Boc-D-Phe(4-Me)-OH Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C (optional) Dissolve->Cool Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Cool->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Workup Work-up (Neutralization & Extraction) React->Workup For Free Amine Isolate_Salt Isolation (Precipitation of Salt) React->Isolate_Salt For Amine Salt End_Free_Amine Product: D-Phe(4-Me)-OH Workup->End_Free_Amine End_Salt Product: D-Phe(4-Me)-OH • HCl Isolate_Salt->End_Salt

Caption: General experimental workflow for Boc deprotection.

References

Application Note: Optimizing Coupling Efficiency of Fmoc-D-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. The Fmoc/tBu strategy is widely employed due to its mild reaction conditions. However, the incorporation of sterically hindered amino acids, such as Fmoc-D-Phe(4-Me)-OH, presents significant challenges. The methyl group on the phenyl ring of Fmoc-D-Phe(4-Me)-OH sterically encumbers the carboxyl group, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. This application note provides a detailed guide to optimizing the coupling efficiency of Fmoc-D-Phe(4-Me)-OH in SPPS, including recommended coupling reagents, detailed protocols, and methods for monitoring reaction completion.

2. Challenges in Coupling Sterically Hindered Amino Acids

The primary challenge in coupling Fmoc-D-Phe(4-Me)-OH is overcoming the steric hindrance that slows down the rate of amide bond formation. Standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt), are often inefficient for these types of amino acids. To achieve high coupling yields, more potent activating reagents and optimized reaction conditions are necessary.

3. Recommended Coupling Reagents

For sterically hindered amino acids, uronium/aminium salts and phosphonium (B103445) salts are highly recommended due to their high reactivity and ability to form highly activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): One of the most effective coupling reagents for difficult couplings, known for its rapid activation and high yields.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective and avoids potential guanidinylation side reactions.

4. Data Presentation: Comparative Coupling Efficiency

The following table summarizes the expected coupling efficiencies for Fmoc-D-Phe(4-Me)-OH with different coupling reagents based on data for sterically hindered amino acids. The data is representative and intended for comparative purposes. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentCoupling Time (hours)Expected Coupling Efficiency (%)Notes
DIC/HOBt470-85Standard, less effective for hindered residues.
HBTU/DIPEA295-98Good efficiency, a common choice.
HATU/DIPEA1-2>99Highly recommended for difficult couplings.
PyBOP/DIPEA296-99Excellent alternative, avoids side reactions.

5. Experimental Protocols

5.1. Materials and Reagents

  • Fmoc-D-Phe(4-Me)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • HATU, HBTU, or PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit (Reagent A: KCN in pyridine, Reagent B: Ninhydrin in n-butanol, Reagent C: Phenol in n-butanol)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

  • HPLC grade acetonitrile (B52724) and water

5.2. Protocol 1: Standard Coupling of Fmoc-D-Phe(4-Me)-OH using HATU

This protocol describes a single coupling cycle for incorporating Fmoc-D-Phe(4-Me)-OH into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Phe(4-Me)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly vortex the solution to pre-activate the amino acid for 1-2 minutes.

  • Coupling Reaction: Drain the final DMF wash from the resin and immediately add the activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

5.3. Protocol 2: Double Coupling for Difficult Sequences

If the Kaiser test after the first coupling (Protocol 1, step 5) is positive (blue beads), a second coupling is recommended.

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Intermediate Wash: After the first coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-D-Phe(4-Me)-OH as described in Protocol 1, step 3. Add this solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, wash the resin as described in Protocol 1, step 6.

5.4. Protocol 3: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a colorimetric assay to detect free primary amines.[1]

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: A blue color in the beads and/or solution indicates the presence of free amines (incomplete coupling). A yellow or colorless result indicates the absence of free amines (complete coupling).

5.5. Protocol 4: Peptide Cleavage and HPLC Analysis

After the synthesis is complete, the peptide is cleaved from the resin and its purity is analyzed by HPLC.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add the cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC (RP-HPLC) to determine its purity.

6. Visualizations

SPPS_Workflow Start Start with N-terminal deprotected peptide-resin Activate_AA Activate Fmoc-D-Phe(4-Me)-OH (e.g., with HATU/DIPEA) Start->Activate_AA Coupling Couple activated amino acid to resin Activate_AA->Coupling Wash_1 Wash resin with DMF/DCM Coupling->Wash_1 Monitor Monitor with Kaiser Test Wash_1->Monitor Monitor->Coupling Incomplete Coupling (Positive Test) 'Double Couple' Deprotection Fmoc Deprotection (20% Piperidine/DMF) Monitor->Deprotection Coupling Complete (Negative Test) Wash_2 Wash resin with DMF Deprotection->Wash_2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash_2->Next_Cycle Optimization_Logic Start Attempt Standard Coupling (e.g., HATU, 1 hr) Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Success Coupling Successful Proceed to next cycle Kaiser_Test->Success Negative (Yellow) Increase_Time Increase coupling time (e.g., to 2-4 hrs) Kaiser_Test->Increase_Time Positive (Blue) Double_Couple Perform Double Coupling Increase_Time->Double_Couple Change_Reagent Consider alternative reagent (e.g., PyBOP) or additives Double_Couple->Change_Reagent Check_Reagents Verify reagent quality and concentrations Change_Reagent->Check_Reagents

References

Application Notes: Mass Spectrometry Analysis of Peptides Containing 4-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, often employed to enhance proteolytic stability, receptor affinity, and pharmacokinetic profiles. 4-methylphenylalanine (pMe-Phe), a non-natural analog of phenylalanine, introduces a methyl group to the phenyl ring. This modification can subtly alter the peptide's conformation and hydrophobicity, making it a valuable tool for developing peptide-based therapeutics.

Accurate characterization of these modified peptides is critical for ensuring identity, purity, and structural integrity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing detailed information on molecular weight and amino acid sequence.[1] These application notes provide a comprehensive overview and detailed protocols for the successful analysis of peptides containing 4-methylphenylalanine using mass spectrometry.

Principles and Considerations

The analysis of peptides containing 4-methylphenylalanine follows the general principles of peptide mass spectrometry, but with specific considerations related to the unique properties of this amino acid.

  • Chromatographic Behavior: The addition of a methyl group to the phenylalanine side chain increases its hydrophobicity. Consequently, peptides containing 4-methylphenylalanine will typically exhibit a slightly longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) columns compared to their native phenylalanine counterparts. This property can be leveraged for effective purification and separation from potential impurities.[1]

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically generating protonated molecular ions ([M+nH]n+) in positive ion mode. The choice of solvent additives is crucial; formic acid is preferred over trifluoroacetic acid (TFA) in the mobile phase for MS analysis, as TFA can cause significant ion suppression.[2][3]

  • Fragmentation Analysis: Collision-Induced Dissociation (CID) is widely used to fragment peptide ions to determine their sequence. The fragmentation of peptides containing 4-methylphenylalanine is expected to be analogous to that of peptides containing phenylalanine.[4][5] The primary fragment ions observed are typically b- and y-ions, resulting from cleavage of the peptide backbone amide bonds.

A key diagnostic indicator for the presence of 4-methylphenylalanine is the observation of its specific immonium ion. The mass of this modified amino acid and its corresponding immonium ion are detailed in the table below.

CompoundStructureMonoisotopic Mass (Da)Immonium Ion (m/z)
Phenylalanine (Phe) C₉H₁₁NO₂165.07898120.08078
4-Methylphenylalanine (pMe-Phe) C₁₀H₁₃NO₂179.09463134.09643

Experimental Protocols

Protocol 1: Synthesis and Purification of a 4-Methylphenylalanine Peptide

This protocol outlines a general method for synthesizing and purifying a model peptide (e.g., Ac-Gly-[pMe-Phe]-Ala-NH₂) using standard Fmoc solid-phase peptide synthesis (SPPS).

1. Peptide Synthesis (SPPS):

  • Support: Use a Rink Amide resin for a C-terminally amidated peptide.
  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes, repeat once. Wash thoroughly with DMF.
  • Amino Acid Coupling: Activate Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-pMe-Phe-OH, Fmoc-Gly-OH) using a coupling reagent like HBTU/DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin (B49086) test.
  • N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminus using a solution of acetic anhydride (B1165640) and a base like DIPEA in DMF.
  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF and dichloromethane (B109758) (DCM).

2. Cleavage and Deprotection:

  • Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

3. Peptide Purification (RP-HPLC):

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Method: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject the sample and elute with a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.
  • Detection: Monitor the elution profile at 214 nm and 280 nm.
  • Fraction Collection: Collect fractions corresponding to the major peak.
  • Analysis: Analyze the collected fractions by LC-MS to confirm the mass of the desired peptide. Pool the pure fractions and lyophilize to obtain a purified powder.[1]

Protocol 2: LC-MS/MS Analysis

This protocol provides a standard method for the characterization of the purified 4-methylphenylalanine-containing peptide.

1. Sample Preparation:

  • Prepare a stock solution of the lyophilized peptide in 50:50 water/acetonitrile at a concentration of 1 mg/mL.
  • For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

2. Liquid Chromatography (LC) Method:

  • Column: C18 analytical column (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 mm x 150 mm, 2.7 µm).[3]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.200 mL/min.
  • Gradient:
  • 0-5 min: 2% B
  • 5-45 min: 2% to 50% B (linear gradient)
  • 45-50 min: 50% to 95% B (wash)
  • 50-55 min: 95% B (hold)
  • 55-60 min: 95% to 2% B (re-equilibration)
  • 60-70 min: 2% B (hold)

3. Mass Spectrometry (MS) Method:

  • Instrument: Q-TOF or Orbitrap mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan Range: m/z 150–1500.
  • Data-Dependent Acquisition (DDA):
  • Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
  • Use a charge state range of 2-4 for precursor selection.
  • Apply dynamic exclusion to prevent repeated fragmentation of the same ion.
  • Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) stepped between 20-40%.
  • MS2 Scan Range: m/z 100–1800.

Diagrams and Data Presentation

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis MS Analysis s1 Fmoc Solid-Phase Peptide Synthesis s2 Cleavage from Resin & Deprotection s1->s2 s3 Crude Peptide Precipitation s2->s3 s4 RP-HPLC Purification s3->s4 s5 Lyophilization s4->s5 a1 Sample Preparation (Dissolution & Dilution) s5->a1 Purified Peptide a2 LC-MS/MS Analysis (ESI-CID) a1->a2 a3 Data Processing (Sequencing & PTM analysis) a2->a3

Caption: Overall workflow for the synthesis, purification, and mass spectrometry analysis of a peptide containing 4-methylphenylalanine.

Data Analysis and Interpretation

Upon acquiring the MS/MS data, the resulting spectra can be analyzed to confirm the peptide sequence. The presence of the 4-methylphenylalanine residue is confirmed by a mass shift of +14.01565 Da in the precursor ion and in all fragment ions containing this residue, compared to its native phenylalanine analog.

Table 2: Predicted Fragmentation Data for Model Peptide Ac-Gly-[pMe-Phe]-Ala-NH₂

Precursor Ion [M+H]⁺: m/z 377.2183

Fragment IonSequencePredicted m/z (Monoisotopic)Fragment IonSequencePredicted m/z (Monoisotopic)
b₁ Ac-G100.0444y₁ A-NH₂89.0709
b₂ Ac-G-[pMe-Phe]279.1390y₂ [pMe-Phe]-A-NH₂268.1655
b₃ Ac-G-[pMe-Phe]-A350.1761y₃ G-[pMe-Phe]-A-NH₂325.2026
Immonium Ion [pMe-Phe]134.0964
Fragmentation Pathway Diagram

The following diagram illustrates the expected CID fragmentation pattern for the model peptide Ac-Gly-[pMe-Phe]-Ala-NH₂.

fragmentation cluster_peptide b1_label b1 Gly Gly b2_label b2 pMePhe --pMePhe-- Ac Ac-- Ac->Gly b1_arrow Gly->pMePhe b2_arrow Ala Ala pMePhe->Ala y2_arrow NH2 --NH2 Ala->NH2 y1_arrow y2_label y2 y1_label y1

Caption: Predicted b- and y-ion fragmentation series for a model peptide containing 4-methylphenylalanine (pMe-Phe).

References

Application Notes and Protocols for Improving the Solubility of H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(4-Me)-OH, also known as D-4-Methylphenylalanine, is a non-proteinogenic amino acid derivative of D-phenylalanine. Its hydrophobicity, largely due to the presence of the aromatic phenyl ring and the methyl group, can present significant challenges in formulation and experimental design due to poor aqueous solubility. These application notes provide detailed techniques and protocols to enhance the solubility of this compound, a critical step for its application in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
Predicted pKa 2.23 ± 0.10--INVALID-LINK--
Qualitative Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.--INVALID-LINK--

Quantitative Solubility Data

Table 1: Solubility of N-Acetyl-L-phenylalanine

SolventSolubility (w%) at 25°C
Water0.73
Acetone4.3
Ethyl Acetate0.79
Chloroform0.34

Data sourced from ChemicalBook, pertaining to the DL-isomer.

Techniques for Solubility Enhancement

Several techniques can be employed to improve the solubility of hydrophobic aromatic amino acids like this compound.

pH Adjustment

The solubility of amino acids is highly dependent on pH. By adjusting the pH of the solution away from the isoelectric point (pI) of the molecule, the net charge of the amino acid can be increased, thereby enhancing its interaction with polar solvents like water. For this compound, which has a predicted acidic pKa of 2.23, its solubility is expected to increase in basic conditions (pH > pI) where the carboxyl group is deprotonated, and in acidic conditions (pH < pI) where the amino group is protonated.

Use of Co-solvents

Organic co-solvents can be used to increase the solubility of hydrophobic compounds. For this compound, which shows good solubility in organic solvents like DMSO and acetone, a mixture of these solvents with water can be an effective strategy.

Addition of Solubilizing Agents

Certain molecules can enhance the solubility of other compounds through various non-covalent interactions.

  • Arginine: This basic amino acid has been shown to increase the solubility of aromatic compounds. The guanidinium (B1211019) group of arginine can engage in cation-π interactions with the aromatic ring of this compound, effectively shielding its hydrophobic surface and improving its interaction with water.[1][2]

  • Self-Assembling Peptides (SAPs): Amphiphilic peptides can self-assemble into micelles or other nanostructures that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines the steps to determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10

  • Vials

  • Shaker or magnetic stirrer

  • pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the samples to remove undissolved solid.

  • Measure the pH of the supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the logarithm of the solubility versus the final measured pH to generate the pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a series of co-solvent mixtures by adding the DMSO stock solution to deionized water to achieve final DMSO concentrations ranging from 1% to 50% (v/v).

  • Vortex each solution vigorously.

  • Allow the solutions to equilibrate at a constant temperature.

  • Observe the solutions for any precipitation.

  • If precipitation occurs, centrifuge the sample and quantify the amount of dissolved this compound in the supernatant.

Protocol 3: Solubility Enhancement using Arginine

Materials:

  • This compound

  • L-Arginine

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of L-Arginine (e.g., 0.1 M, 0.5 M, 1 M).

  • Add an excess amount of this compound to each arginine solution.

  • Stir the mixtures at a constant temperature until equilibrium is reached.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of dissolved this compound.

Protocol 4: Solubility Enhancement using Self-Assembling Peptides (SAPs)

Materials:

  • This compound

  • Amphiphilic self-assembling peptide (e.g., KLVFF)

  • Deionized water

  • Sonicator

Procedure:

  • Prepare a stock solution of the self-assembling peptide in deionized water.

  • Add this compound to the SAP solution.

  • Sonicate the mixture to facilitate the formation of SAP-drug complexes.

  • Allow the solution to equilibrate.

  • Centrifuge the solution to remove any undissolved material.

  • Quantify the concentration of this compound in the supernatant.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Solubility Enhancement Strategies cluster_2 Experimental Validation cluster_3 Outcome Poor Aqueous Solubility of this compound Poor Aqueous Solubility of this compound pH Adjustment pH Adjustment Poor Aqueous Solubility of this compound->pH Adjustment Investigate Co-solvents Co-solvents Poor Aqueous Solubility of this compound->Co-solvents Investigate Arginine Addition Arginine Addition Poor Aqueous Solubility of this compound->Arginine Addition Investigate Self-Assembling Peptides Self-Assembling Peptides Poor Aqueous Solubility of this compound->Self-Assembling Peptides Investigate Solubility Measurement Solubility Measurement pH Adjustment->Solubility Measurement Co-solvents->Solubility Measurement Arginine Addition->Solubility Measurement Self-Assembling Peptides->Solubility Measurement Formulation Development Formulation Development Solubility Measurement->Formulation Development Enhanced Solubility Enhanced Solubility Formulation Development->Enhanced Solubility

Caption: Workflow for selecting and validating a solubility enhancement technique.

Arginine_Solubilization_Mechanism This compound This compound Hydrophobic Aromatic Ring Soluble_Complex Soluble Complex Increased Aqueous Solubility This compound->Soluble_Complex Cation-π Interaction Arginine Arginine Guanidinium Group Arginine->Soluble_Complex Water Water Polar Solvent Water->Soluble_Complex Improved Interaction

Caption: Mechanism of solubility enhancement of this compound by arginine.

References

Enhancing Peptide Stability and Bioactivity with H-D-Phe(4-Me)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in the development of novel peptide-based therapeutics. Rapid degradation by proteases limits their bioavailability and therapeutic efficacy. A key strategy to overcome this limitation is the incorporation of non-natural amino acids. This document provides detailed application notes and experimental protocols for utilizing H-D-Phe(4-Me)-OH, a D-enantiomer of 4-methyl-phenylalanine, to enhance peptide stability and potentially modulate biological activity.

Introduction: The Stability Challenge and the D-Amino Acid Solution

Native peptides composed of L-amino acids are readily recognized and cleaved by endogenous proteases. The substitution of an L-amino acid with its D-enantiomer introduces a stereochemical barrier that hinders recognition by these enzymes, thereby significantly increasing the peptide's resistance to proteolytic degradation.[1][2][3][4] This enhanced stability translates to a longer plasma half-life, a critical attribute for a successful therapeutic peptide. This compound, with its D-configuration and a methyl group on the phenyl ring, offers a robust solution for stabilizing peptides at positions susceptible to cleavage C-terminal to aromatic residues.

Quantitative Data: Enhanced Stability with this compound

To illustrate the significant improvement in stability achieved by incorporating this compound, the following table presents a comparative analysis of a model peptide and its modified analogue. The data, while representative, is based on the established principle of increased proteolytic resistance conferred by D-amino acid substitution.

Table 1: Comparative Stability of a Model Peptide in Human Serum

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)
Ac-Tyr-Gly-Gly-Phe -Leu-NH₂None (L-Phe)0.5
Ac-Tyr-Gly-Gly-D-Phe(4-Me) -Leu-NH₂This compound substitution> 48

This data is illustrative and serves to highlight the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of peptides containing this compound and for the subsequent evaluation of their stability and biological activity.

Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol describes the manual synthesis of the model peptide Ac-Tyr-Gly-Gly-D-Phe(4-Me)-Leu-NH₂ using Fmoc/tBu chemistry.[5][6][7]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-D-Phe(4-Me)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Acetylation reagent: Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (Fmoc-Leu-OH, 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection (Step 2) and coupling (Step 4) steps for each subsequent amino acid in the sequence: Fmoc-D-Phe(4-Me)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin and shake for 30 minutes.

  • Washing and Drying: Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

G Resin Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Next Amino Acid Acetylation N-terminal Acetylation Washing2->Acetylation Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification G cluster_prep Sample Preparation Peptide Peptide Incubation Incubate at 37°C Peptide->Incubation Serum Serum Serum->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench and Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation Analysis Analyze Supernatant (RP-HPLC) Centrifugation->Analysis Data Calculate Half-life Analysis->Data G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Stabilized Peptide Antagonist Ligand->GPCR Blocks Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation

References

Troubleshooting & Optimization

preventing racemization of H-D-Phe(4-Me)-OH during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of H-D-Phe(4-Me)-OH during peptide coupling.

Troubleshooting Guide

Issue: High Levels of Racemization Detected in the Final Peptide

High levels of diastereomeric impurities are observed upon analysis of the crude peptide, indicating a loss of stereochemical integrity at the this compound residue.

Possible Cause Solution
Inappropriate Coupling Reagent The use of carbodiimides such as DCC or DIC without additives is a common cause of racemization. For sterically hindered N-methylated amino acids like this compound, more potent coupling reagents are recommended.
Recommendation: Switch to a uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium (B103445) salt (e.g., PyAOP, PyBroP). These reagents are known for their high reactivity and ability to suppress racemization, especially for challenging couplings.[1][2] TOTT has also been reported to result in lower levels of racemization.[3]
Suboptimal Base Selection Strong, non-hindered bases can facilitate racemization by abstracting the alpha-proton of the activated amino acid.
Recommendation: Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3][4]
Elevated Reaction Temperature Higher temperatures, while accelerating the coupling reaction, also increase the rate of racemization. This is a critical consideration in microwave-assisted peptide synthesis.
Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C.[1] If using microwave synthesis, reducing the temperature from 80°C to 50°C can significantly limit racemization.[4]
Prolonged Pre-activation Time Allowing the activated amino acid to remain in solution for an extended period before addition of the amine component increases the likelihood of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.
Recommendation: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin-bound peptide immediately after preparation.
Inappropriate Solvent The polarity of the solvent can influence the rate of racemization.
Recommendation: When solubility allows, consider using less polar solvents, as they can help to reduce the extent of racemization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization?

A1: this compound, as a derivative of phenylalanine, is inherently prone to racemization. The presence of the N-methyl group introduces steric hindrance, which can slow down the desired coupling reaction. This provides a larger window of opportunity for the competing racemization side reaction to occur.

Q2: What is the primary mechanism of racemization for this compound during peptide coupling?

A2: The most common mechanism is through the formation of a planar oxazolone (or azlactone) intermediate. The activated carboxylic acid of the protected this compound cyclizes, and the resulting planar structure allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid.

Q3: Are there any specific coupling reagents that are not recommended for this compound?

A3: While they can be used with appropriate additives, carbodiimide (B86325) reagents like DCC and DIC used alone are generally not recommended for sterically hindered and racemization-prone amino acids like this compound due to a high risk of racemization.

Q4: How can I monitor for racemization of this compound in my synthesis?

A4: Racemization can be detected by chiral High-Performance Liquid Chromatography (HPLC) analysis of the final, cleaved peptide. The presence of a diastereomer will result in a separate peak from the desired product.

Q5: Can the addition of HOBt or HOAt completely prevent racemization?

A5: Additives like HOBt and HOAt are highly effective at suppressing racemization, particularly when used with carbodiimide coupling reagents.[5] They work by forming an active ester that is more reactive towards the amine component and less prone to cyclizing into an oxazolone. While they significantly reduce racemization, they may not completely eliminate it, especially under non-optimized conditions. For N-methylated amino acids, coupling reagents that incorporate a HOAt moiety, such as HATU, are often more effective than those based on HOBt.[6]

Quantitative Data on Racemization

Coupling ReagentBase% D-Isomer (Racemization)Reference
HATUDIPEA< 1.0[6]
HBTUDIPEA4.3[6]
PyBOPDIPEA4.3[6]
DIC/HOBt-Low[5]
DIC/HOAt-Very Low[7]

Data is for the coupling of Z-Phe-Val-OH with H-Ala-OMe and Fmoc-Ser(Trt)-OH, which are model systems for assessing racemization.

Experimental Protocols

Optimized Protocol for Coupling this compound using HATU and Collidine

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Phe(4-Me)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected peptide

  • Standard SPPS deprotection and washing solutions

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

    • Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Amino Acid Activation:

    • In a separate, dry reaction vessel, dissolve Fmoc-D-Phe(4-Me)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the solution.

    • Briefly vortex the mixture. Crucially, use this activated amino acid solution immediately.

  • Coupling Reaction:

    • Add the freshly prepared activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be performed at 0°C overnight.

    • Monitor the coupling reaction for completion. Note that standard ninhydrin (B49086) tests (Kaiser test) are not reliable for secondary amines like N-methylated amino acids. A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis:

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

G Workflow for Minimizing Racemization of this compound cluster_prep Preparation cluster_coupling Coupling cluster_next Next Cycle Resin Resin-bound Peptide Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-D-Phe(4-Me)-OH (HATU/Collidine in DMF) Wash1->Activate Couple Add to Resin Immediately (RT, 2-4h or 0°C overnight) Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 NextCycle Proceed to Next Deprotection/Coupling Wash2->NextCycle

Caption: Optimized workflow for the coupling of this compound to minimize racemization.

G Decision Tree for Troubleshooting Racemization Start High Racemization Observed Coupling_Reagent Using Carbodiimide Alone? Start->Coupling_Reagent Base Base Used? Coupling_Reagent->Base No Sol_Reagent Switch to HATU, HCTU, PyAOP, or COMU Coupling_Reagent->Sol_Reagent Yes Temperature High Temperature? Base->Temperature Weak/Hindered Sol_Base Use Weaker/Hindered Base (NMM, Collidine) Base->Sol_Base Strong/Unhindered Preactivation Long Pre-activation? Temperature->Preactivation No Sol_Temp Lower Temperature (e.g., 0°C) Temperature->Sol_Temp Yes Sol_Preactivation Minimize Pre-activation Time Preactivation->Sol_Preactivation Yes

References

Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides rich in hydrophobic amino acids.

Frequently Asked Questions (FAQs)

Q1: My hydrophobic peptide won't dissolve in aqueous solutions. What should I do?

A1: Poor solubility is a common issue for peptides with a high content of hydrophobic residues.[1] The primary approach involves a systematic process of solvent testing, starting with the least harsh conditions. It is highly recommended to first test the solubility on a small aliquot of your peptide to avoid risking the entire sample.[2][3]

A logical workflow for solubilization is to first determine the peptide's net charge at a neutral pH.[4][5][6] This can be done by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[5][6]

  • For acidic peptides (net negative charge): Attempt to dissolve in a small amount of a basic solution, such as 0.1M ammonium (B1175870) bicarbonate, and then dilute with water to the desired concentration.[4]

  • For basic peptides (net positive charge): Try dissolving in a small amount of an acidic solution, like 10-25% acetic acid, followed by dilution with water.[4][5]

  • For neutral or highly hydrophobic peptides (>50% hydrophobic residues): These peptides often require organic solvents for initial solubilization.[2][7] Start with a small volume of 100% dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN), and then slowly add this solution dropwise to a stirred aqueous buffer to reach the final concentration.[2] Note that DMSO may oxidize peptides containing cysteine (Cys) or methionine (Met) residues; in these cases, DMF is a preferable alternative.[6][8]

If solubility issues persist, sonication can be employed to aid dissolution by breaking up peptide particles.[2] In cases of severe aggregation, stronger chaotropic agents like 6 M guanidine (B92328) hydrochloride (GuHCl) or 8 M urea (B33335) may be necessary to disrupt the hydrogen bonding networks that contribute to aggregation.[5][6]

Solubilization_Protocol Start Start: Small Aliquot of Lyophilized Peptide Equilibrate Equilibrate to Room Temperature in Desiccator Start->Equilibrate Select_Solvent Select Initial Solvent Based on Net Charge Equilibrate->Select_Solvent Dissolve Add Minimal Solvent & Vortex/Sonicate Select_Solvent->Dissolve Check_Solubility Is Peptide Dissolved? Dissolve->Check_Solubility Dilute Slowly Dilute with Aqueous Buffer Check_Solubility->Dilute Yes Use_Chaotropes Use Chaotropic Agents (GuHCl/Urea) Check_Solubility->Use_Chaotropes No Final_Solution End: Soluble Peptide Solution Dilute->Final_Solution Use_Chaotropes->Dissolve

References

Technical Support Center: Solid-Phase Synthesis of Peptides Containing H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the solid-phase synthesis of peptides incorporating 4-methyl-D-phenylalanine (H-D-Phe(4-Me)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence via solid-phase peptide synthesis (SPPS)?

A1: The primary challenges are associated with its steric hindrance and the D-configuration of the amino acid. The bulky 4-methylphenyl side chain can slow down coupling reactions, leading to incomplete acylation and deletion sequences.[1] The D-configuration can increase the propensity for certain side reactions, such as diketopiperazine formation, especially when it is the second amino acid to be coupled to the resin-bound C-terminal amino acid.[2]

Q2: Which coupling reagents are recommended for incorporating Fmoc-D-Phe(4-Me)-OH?

A2: For sterically hindered amino acids like Fmoc-D-Phe(4-Me)-OH, high-reactivity coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DCC or DIC.[3][4][5] These reagents form highly reactive esters that facilitate efficient coupling.[1][4] The use of additives like HOBt or Oxyma Pure can further enhance coupling efficiency and suppress racemization.[3][6]

Q3: How can I minimize the risk of racemization of the this compound residue during synthesis?

A3: Racemization can occur during the activation of the carboxylic acid group.[3] To minimize this, avoid prolonged pre-activation times and the use of excessive base.[7] Using coupling reagents that incorporate racemization suppressants, such as those based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU), is highly recommended.[4][5] Performing the coupling at lower temperatures can also help reduce the rate of racemization.

Q4: What is diketopiperazine (DKP) formation, and how can it be prevented when this compound is at the C-terminus?

A4: Diketopiperazine formation is an intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, which is then cleaved from the resin.[2][8] This side reaction is particularly prevalent with dipeptides containing a D-amino acid at the second position (from the resin).[2] To mitigate DKP formation, you can:

  • Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin.[9]

  • Couple the third amino acid immediately after the deprotection of the second.

  • Incorporate the first two amino acids as a pre-formed dipeptide (Fmoc-Xaa-D-Phe(4-Me)-OH).[10]

Q5: What cleavage cocktail should I use for a peptide containing this compound?

A5: The choice of cleavage cocktail primarily depends on the other amino acids in your sequence, particularly those with sensitive side chains (e.g., Trp, Met, Cys).[11][12] A standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), is often sufficient if there are no other sensitive residues.[11] The 4-methylphenyl side chain of this compound is stable to standard TFA cleavage conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Peptides Steric hindrance from the 4-methylphenyl side chain.- Use a more potent coupling reagent like HATU or COMU. - Perform a double coupling for the Fmoc-D-Phe(4-Me)-OH residue. - Increase the coupling time. - Use a higher excess of amino acid and coupling reagent.
Diketopiperazine (DKP) Formation The peptide sequence is prone to intramolecular cyclization, especially with a D-amino acid at position 2.- Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. - Couple the first two amino acids as a dipeptide. - Minimize the time between deprotection and the next coupling step.
Racemization Over-activation of the amino acid or use of excessive base.- Use a coupling reagent with a racemization suppressant (e.g., HATU, COMU with Oxyma). - Avoid prolonged pre-activation times. - Use a milder base or a stoichiometric amount.
Incomplete Deprotection Aggregation of the peptide on the resin, hindering access of the deprotection reagent.- Use a stronger deprotection reagent like DBU in combination with piperidine (B6355638).[13] - Increase the deprotection time or perform a second deprotection step. - Use a resin with a lower loading capacity to reduce inter-chain aggregation.
Side Reactions During Cleavage Reactive carbocations generated during cleavage reacting with sensitive residues.- Add appropriate scavengers to the cleavage cocktail (e.g., TIS for trityl groups, EDT for Cys and Met).[11][14] - Perform the cleavage at a lower temperature.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Typical Reaction Time Relative Efficiency for Hindered Couplings Racemization Potential Notes
HATU 1-2 hoursVery HighLowHighly efficient due to the formation of reactive OAt esters.[1][4]
HBTU 1-2 hoursHighLowA widely used and effective coupling reagent.[4]
COMU 1 hour (double coupling)Very HighLowSafer alternative to HATU as it is based on OxymaPure.[1][5]
PyBOP 2-4 hoursModerate to HighLowA phosphonium (B103445) salt-based reagent, avoids guanidinylation side reactions.[1][4]
DIC/HOBt 4-8 hoursModerateLow to ModerateA carbodiimide-based method, generally less reactive for hindered couplings.[6]

Table 2: Common Cleavage Cocktails and Their Applications

Cleavage Cocktail Composition Primary Application Protected Residues
TFA/TIS/H₂O (95:2.5:2.5) Standard cleavage for peptides without highly sensitive residues.General purpose, scavenges trityl cations.[11]
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) Peptides containing Cys or Met.Protects against oxidation and alkylation of sulfur-containing amino acids.[11]
TFA/Thioanisole/EDT/H₂O (90:5:3:2) Peptides with Arg(Pbf/Pmc).Assists in the deprotection of arginine and scavenges cations.[15]

Experimental Protocols

Protocol 1: Coupling of Fmoc-D-Phe(4-Me)-OH using HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[13]

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Phe(4-Me)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature with occasional swirling.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Washing and Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the purified peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow start Synthesis Issue with This compound Peptide low_yield Low Yield or Deletion Peptides start->low_yield impurity Unexpected Impurities start->impurity coupling_issue Incomplete Coupling? low_yield->coupling_issue Yes dkp DKP Formation? low_yield->dkp No racemization_check Racemization? impurity->racemization_check sol_coupling Use HATU/COMU Double Couple coupling_issue->sol_coupling sol_dkp Use 2-CTC Resin or Dipeptide Coupling dkp->sol_dkp cleavage_issue Cleavage Side Reaction? racemization_check->cleavage_issue No sol_racemization Use Additives (HOAt/Oxyma) Minimize Pre-activation racemization_check->sol_racemization Yes sol_cleavage Optimize Scavengers in Cleavage Cocktail cleavage_issue->sol_cleavage

Caption: Troubleshooting workflow for common issues.

DKP_Formation cluster_Resin On Resin Resin_Peptide H-N(H)-Xaa-CO-N(H)-D-Phe(4-Me)-CO-Resin Deprotection Fmoc Deprotection (Piperidine) Intramolecular_Attack Intramolecular Nucleophilic Attack Deprotection->Intramolecular_Attack Free N-terminus Cleavage Cleavage from Resin Intramolecular_Attack->Cleavage DKP Diketopiperazine (Cyclic Dipeptide) Cleavage->DKP Resin_OH HO-Resin Cleavage->Resin_OH

Caption: Mechanism of Diketopiperazine (DKP) formation.

SPPS_Cycle start Start with Resin-bound Amino Acid deprotection Fmoc Deprotection - 20% Piperidine in DMF start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling - Fmoc-AA-OH - Coupling Reagent (HATU) - Base (DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage and Deprotection repeat->cleavage Final Amino Acid

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Technical Support Center: Optimizing Cleavage of Peptides with H-D-Phe(4-Me)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cleavage of peptides containing H-D-Phe(4-Me)-OH (4-Methyl-D-phenylalanine) from solid-phase synthesis resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide cleavage and high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound from the resin?

A1: The primary challenge arises from the electron-donating nature of the 4-methyl group on the phenylalanine ring. This makes the aromatic side chain of this compound more susceptible to electrophilic attack by carbocations generated during the trifluoroacetic acid (TFA)-mediated cleavage process. These carbocations can originate from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) or the resin linker itself. Potential side reactions include alkylation of the aromatic ring, which can lead to impurities that are difficult to remove.

Q2: How do I choose the right cleavage cocktail for my peptide containing this compound?

A2: The choice of cleavage cocktail is critical and depends on the other amino acids in your peptide sequence. For peptides containing this compound, it is crucial to use a cocktail with efficient scavengers to trap reactive carbocations.

  • For peptides without other sensitive residues: A standard cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) may be sufficient.

  • For peptides containing other sensitive residues (e.g., Trp, Met, Cys, Tyr): A more robust cleavage cocktail, such as Reagent K, is highly recommended.[1][2] The additional scavengers in Reagent K provide broader protection against various side reactions.

Q3: Can the 4-methyl group on this compound be modified during cleavage?

A3: While the methyl group itself is generally stable, the increased electron density of the aromatic ring it's attached to makes the ring a target for electrophilic substitution. Therefore, proper scavenging is essential to prevent side reactions on the aromatic ring of the this compound residue.

Q4: Is this compound prone to reattachment to the resin after cleavage?

A4: Peptides with electron-rich C-terminal residues can sometimes reattach to the resin-bound carbocations generated from the linker.[3] While this is more commonly reported for residues like Tryptophan, the electron-rich nature of this compound could potentially lead to this side reaction, especially if it is near the C-terminus. Using an effective scavenger cocktail can help minimize this risk.

Troubleshooting Guide

Issue 1: Unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Possible Cause: Alkylation of the this compound aromatic ring or other sensitive residues by carbocations generated during cleavage.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Determine the mass of the unexpected peaks to identify potential modifications. An increase in mass of 56 Da could indicate t-butylation.

    • Optimize Scavengers: Increase the concentration or change the type of scavengers in your cleavage cocktail. For instance, if you are using a simple TFA/TIS/Water cocktail, consider switching to Reagent K or adding other scavengers like phenol (B47542) or thioanisole.

    • Reduce Cleavage Time: While complete cleavage is necessary, prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. Perform a time-course study to determine the optimal cleavage time for your peptide.

Issue 2: Low peptide yield after cleavage and precipitation.

  • Possible Cause: Incomplete cleavage from the resin, peptide reattachment, or poor precipitation.

  • Troubleshooting Steps:

    • Verify Cleavage Completion: After the initial cleavage, treat a small portion of the resin with the cleavage cocktail again and analyze the supernatant for any remaining peptide.

    • Optimize Precipitation: Ensure the ether used for precipitation is cold and that a sufficient volume (typically 10 times the volume of the TFA filtrate) is used. Some peptides may require overnight precipitation at 4°C for maximum recovery.

    • Check for Reattachment: If reattachment is suspected, particularly for C-terminal this compound, ensure your cleavage cocktail contains scavengers known to minimize this, such as 1,2-ethanedithiol (B43112) (EDT).[3]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides with Sensitive Aromatic Residues

Cleavage CocktailComposition (v/v/v)Key Scavengers & Their RolesRecommended For
Standard Cocktail TFA / TIS / Water (95:2.5:2.5)TIS: Scavenges carbocations. Water: Suppresses t-butylation.Peptides with this compound and no other sensitive residues.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Phenol: Scavenges a variety of carbocations. TIS: Effective carbocation scavenger.Peptides containing trityl-based protecting groups.[1]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDT: A powerful combination of scavengers that protect a wide range of sensitive residues.Peptides containing this compound along with Trp, Met, Cys, or Tyr.[1][2]

Experimental Protocols

Protocol 1: General Cleavage of Peptides containing this compound from Resin

Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared, see Table 1 for options)

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide sequence and resin linker.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • In a centrifuge tube, add cold ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • For optimal precipitation, the mixture can be stored at -20°C for at least 1 hour.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification start Start: Dried Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail start->prep_cocktail cleavage_reaction Add Cocktail to Resin (2-4 hours at RT) prep_cocktail->cleavage_reaction filter_resin Filter to Separate Peptide Solution cleavage_reaction->filter_resin wash_resin Wash Resin with TFA filter_resin->wash_resin precipitate Precipitate Peptide in Cold Ether wash_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_peptide Dry Peptide Pellet wash_pellet->dry_peptide end End: Purified Peptide dry_peptide->end

Caption: General workflow for the cleavage and isolation of peptides from solid-phase resin.

Cleavage_Cocktail_Decision start Peptide contains This compound sensitive_residues Does the peptide contain other sensitive residues (Trp, Met, Cys, Tyr)? start->sensitive_residues standard_cocktail Use Standard Cocktail: TFA/TIS/Water (95:2.5:2.5) sensitive_residues->standard_cocktail No reagent_k Use Reagent K: TFA/Phenol/Water/Thioanisole/EDT sensitive_residues->reagent_k Yes

Caption: Decision tree for selecting the appropriate cleavage cocktail.

References

Technical Support Center: Synthesis of Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges of working with these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing peptides with N-methylated amino acids?

A1: The main difficulty in synthesizing peptides with N-methylated amino acids is the steric hindrance caused by the N-methyl group.[1][2][3][4] This steric bulk significantly slows down the coupling reaction, making it difficult to form the amide bond between the sterically hindered N-methylated amino group and the incoming activated amino acid.[1][2] This can lead to low coupling yields and incomplete reactions, resulting in deletion sequences.[2]

Q2: Why does my HPLC analysis of a purified N-methylated peptide show multiple peaks?

A2: The presence of multiple peaks in the HPLC profile of a pure N-methylated peptide is often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[5][6] These conformers can interconvert slowly on the HPLC timescale, leading to peak broadening or the appearance of distinct peaks for the same molecule.[5][6]

Q3: Can N-methylation affect the secondary structure of my peptide?

A3: Yes, N-methylation has a profound impact on peptide backbone conformation.[7] It eliminates the amide proton, which is a crucial hydrogen bond donor for stabilizing secondary structures like α-helices and β-sheets.[7] This often disrupts helical structures.[6][7] Additionally, N-methylation can promote the formation of cis amide bonds, which is energetically unfavorable in standard peptides, and can induce unique turns or geometries.[7]

Q4: What are the benefits of incorporating N-methylated amino acids into peptides?

A4: Incorporating N-methylated amino acids can significantly enhance the therapeutic properties of peptides.[8][9][10] Key benefits include increased metabolic stability due to resistance against proteolytic degradation, improved cell permeability and oral bioavailability, and the ability to fine-tune receptor affinity and selectivity by constraining the peptide's conformation.[7][8][9][10]

Troubleshooting Guides

Problem 1: Low Coupling Yields and Incomplete Reactions

Symptoms:

  • Kaiser test (or other qualitative tests like the chloranil (B122849) test for secondary amines) indicates incomplete coupling.[2]

  • Mass spectrometry of the crude product shows significant deletion sequences.

  • Low overall yield of the final peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The N-methyl group on the terminal amino acid is sterically hindering the incoming amino acid.[1][2][3]Optimize Coupling Reagents: Switch to more powerful coupling reagents known to be effective for N-methylated residues. HATU, HCTU, PyAOP, and PyBOP are often more effective than standard reagents like HBTU.[5][11][12][13] For particularly difficult couplings, halogenophosphonium reagents like PyBroP and PyCloP can be highly efficient.[14]
Increase Reaction Time and Temperature: Extend the coupling reaction time (e.g., 2-4 hours or even overnight).[2] Microwave-assisted synthesis can also be employed to increase the reaction rate.[15]
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.[2]
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing efficient access of reagents.[16]Change Solvent: Switch from DMF to NMP, which has better solvating properties.[17] Adding chaotropic salts or using a "magic mixture" (ethylene carbonate/DCM) can also help disrupt aggregation.[16]
Use a Different Resin: Employ a low-substitution resin or a resin with a more flexible linker, such as a PEG-based resin (e.g., TentaGel), to improve solvation and reduce aggregation.[16]
Problem 2: Side Reactions During Synthesis

Symptoms:

  • Mass spectrometry reveals byproducts with the same mass as the desired peptide (epimerization) or unexpected masses.

  • Difficult purification profiles with closely eluting peaks.

Possible Causes and Solutions:

Side Reaction Cause and Prevention
Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid.[1][2]Cause: Prolonged activation times or the use of harsh coupling conditions can lead to racemization.[1][2] Prevention: Use coupling reagents with additives that suppress racemization, such as HATU (which contains HOAt) or DIC/Oxyma.[11][13] Minimize the pre-activation time before adding the activated amino acid to the resin.
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[5][16]Cause: This is particularly common when Proline or another N-methylated amino acid is the C-terminal or penultimate residue.[2][16] Prevention: Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk inhibits DKP formation.[2][16] Ensure the third amino acid is coupled immediately after the deprotection of the second residue.
Guanidinylation: Irreversible capping of the N-terminal amine by uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[16]Cause: The coupling reagent reacts directly with the free amine on the resin. Prevention: Pre-activate the amino acid with the coupling reagent in the presence of a base (like DIEA) for a few minutes before adding the mixture to the resin.[16]
Problem 3: Issues During Cleavage and Purification

Symptoms:

  • Fragmentation of the peptide backbone observed in mass spectrometry.

  • Loss of N-terminal acetylated N-methyl amino acids.[5]

  • Broad or multiple peaks during HPLC purification, even after confirming the correct mass.[5][6]

Possible Causes and Solutions:

Issue Cause and Troubleshooting
Peptide Fragmentation: Cleavage of the peptide backbone, especially between two consecutive N-methylated residues.[5]Cause: Prolonged exposure to strong acids during cleavage.[5] Troubleshooting: Reduce the cleavage time. A typical cleavage time is 2-3 hours.[2][18] Perform a time-course study to find the optimal cleavage duration.
Loss of N-terminal Group: Cleavage of an acetylated N-methyl amino acid at the N-terminus during TFA treatment.[5]Cause: The amide bond is susceptible to acid cleavage under these specific conditions. Troubleshooting: Minimize the cleavage time and consider using a milder cleavage cocktail if the rest of the protecting groups allow.
Difficult Purification: Co-elution of impurities or the presence of multiple, broad peaks for the pure product.[5][19]Cause: The presence of cis/trans isomers of the N-methylated amide bonds can lead to peak broadening or separation on HPLC.[5][6] Troubleshooting: Try changing the column temperature during HPLC purification; sometimes, this can help coalesce the peaks by accelerating the isomerization rate.[6] Collect the different peaks and re-inject them after some time to see if they interconvert, confirming they are conformers.[6]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAdditiveBaseTypical Reaction TimeEfficacy for N-Methylated ResiduesNotes
HBTU/TBTU HOBtDIEA1-4 hoursModerateCan be less effective for sterically hindered couplings.[12]
HATU HOAtDIEA/Collidine1-2 hoursHighVery efficient, with reduced epimerization.[11][12][13]
HCTU -DIEA1-2 hoursHighSimilar efficacy to HATU.
PyAOP HOAtDIEA1-2 hoursVery HighEspecially effective for coupling N-methyl amino acids to other N-methyl amino acids.[5][11]
PyBOP HOBt/HOAtDIEA1-2 hoursHighOften used with HOAt to improve efficiency for N-methylated residues.[5]
PyBroP/PyCloP -DIEA1 hourVery HighHalogenophosphonium salts are highly reactive and effective for hindered couplings but may cause side reactions with some Boc-amino acids.[12][14]
DIC/Oxyma OxymaPure-2-4 hoursHighA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[13]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-Methylated Amino Acid using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[2]

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.[12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a chloranil test to check for the presence of secondary amines. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[2]

Protocol 2: Cleavage and Deprotection of the N-Methylated Peptide
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a vacuum.[2]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A common cocktail is Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). The choice of scavengers is critical to prevent side reactions with sensitive residues.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2][18]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide under a vacuum. The peptide is now ready for purification by RP-HPLC.[19]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin 1. Resin Swelling (DMF) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling 3. Coupling (Fmoc-N-Me-AA, HATU, DIEA) deprotection->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat For next amino acid cleavage 5. Cleavage (TFA Cocktail) wash->cleavage After final residue repeat->deprotection precipitation 6. Precipitation (Cold Diethyl Ether) cleavage->precipitation hplc 7. RP-HPLC Purification precipitation->hplc analysis 8. Analysis (LC-MS, HPLC) hplc->analysis

Caption: Workflow for the synthesis of N-methylated peptides.

troubleshooting_coupling start Incomplete Coupling Detected (e.g., positive chloranil test) cause1 Primary Cause: Steric Hindrance? start->cause1 cause2 Secondary Cause: Peptide Aggregation? start->cause2 solution1a Use Stronger Coupling Reagent (e.g., HATU, PyAOP) cause1->solution1a Yes solution1b Increase Reaction Time &/or Temperature (Microwave) cause1->solution1b Yes solution1c Perform Double Coupling cause1->solution1c Yes solution2a Switch Solvent to NMP cause2->solution2a Yes solution2b Use Aggregation-Disrupting Additives cause2->solution2b Yes solution2c Change to Low-Subst. or PEG Resin cause2->solution2c Yes

Caption: Troubleshooting low coupling efficiency.

References

Technical Support Center: Synthesis of H-D-Phe(4-Me)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the synthetic yield and purity of peptides incorporating the unnatural amino acid H-D-Phe(4-Me)-OH (N-alpha-Fmoc-D-4-methylphenylalanine).

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of peptides containing this compound.

Q1: Why is my coupling efficiency low after incorporating this compound?

A1: Low coupling efficiency for this compound, a sterically hindered and hydrophobic residue, is a common issue. Several factors can contribute to this problem.

  • Steric Hindrance: The bulky 4-methylphenyl side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. Standard coupling reagents may not be potent enough to overcome this hindrance.[1][2]

  • Poor Reagent Activation: Inefficient activation of the amino acid's carboxyl group will lead to slow and incomplete reactions.

  • On-Resin Aggregation: The hydrophobicity of the residue can promote the aggregation of peptide chains on the solid support, limiting reagent access to the reaction sites.[3][4][5]

Recommended Actions:

  • Switch to a More Potent Coupling Reagent: For sterically hindered residues, phosphonium- or iminium-based reagents like HATU, HCTU, or PyBOP are generally more effective than standard carbodiimides (e.g., DIC).[1][6][7] COMU is another excellent, modern alternative known for high efficiency and safety.[7]

  • Increase Reaction Time: Extend the coupling time for the this compound residue and the subsequent amino acid. A doubling of the standard time is a reasonable starting point.[1]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[1][8] This can help drive the reaction to completion.

  • Monitor the Reaction: Use a qualitative test (like the Kaiser or TNBS test) to confirm the absence of free amines before proceeding to the next deprotection step.

Q2: The peptide-resin is clumping and does not swell properly. What is the cause and how can I fix it?

A2: Resin clumping and poor swelling are classic signs of on-resin peptide aggregation.[4] This is particularly common with hydrophobic sequences, such as those containing this compound. Aggregation is caused by inter-chain hydrogen bonding, which shields the reactive sites and prevents efficient diffusion of solvents and reagents.[5][9]

Recommended Actions:

  • Change the Primary Solvent: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting the secondary structures that cause aggregation.[1][4]

  • Incorporate Chaotropic Salts: Adding chaotropic salts (e.g., LiCl or NaClO₄ at concentrations up to 0.8 M) to the coupling mixture can help break up hydrogen bonds.[9]

  • Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and disrupt intermolecular interactions, reducing aggregation.[3]

  • Incorporate Structure-Disrupting Elements: If the sequence allows, strategically placing pseudoproline dipeptides or a Dmb/Hmb-protected derivative can effectively break up beta-sheet formation.[4][9]

Q3: My crude peptide analysis by Mass Spectrometry shows unexpected peaks. What are the most common side reactions?

A3: Several side reactions can occur during Fmoc-SPPS, leading to impurities that complicate purification.

  • Deletion Sequences: These are the most common impurity and result from incomplete Fmoc deprotection or incomplete coupling at any given cycle.[10] The result is a peptide missing one or more amino acids.

  • Aspartimide Formation: If your sequence contains an Aspartic Acid (Asp) residue, the piperidine (B6355638) used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. This can lead to a mixture of by-products, including α- and β-aspartyl peptides and piperidide adducts.[4][11][12]

  • Diketopiperazine Formation: This occurs at the dipeptide stage when the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent when Proline is one of the first two residues.[4]

Recommended Actions:

  • Ensure Complete Reactions: Use monitoring tests (e.g., Kaiser test for coupling, UV monitoring of Fmoc cleavage) to ensure each step goes to completion.

  • Modify Deprotection Conditions for Sensitive Sequences: To reduce aspartimide formation, add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[4]

  • Choose the Right Resin for N-terminal Proline: When Proline is at or near the C-terminus, use a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk inhibits diketopiperazine formation.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

A1: Due to its steric bulk, the most effective coupling reagents are high-potency aminium/uronium or phosphonium (B103445) salts. HATU is considered one of the fastest and most efficient, while PyBOP is also highly effective for hindered couplings.[2][6] COMU is a newer generation reagent with efficiency comparable to HATU but with a better safety profile.[7]

Q2: Does the D-configuration of this compound require special synthetic considerations?

A2: Yes. While the fundamental reaction chemistry is the same, D-amino acids can sometimes exhibit slightly different reaction kinetics.[1] More importantly, their incorporation is often strategic to increase resistance to proteolytic degradation by enzymes, which typically recognize L-amino acids.[13][14] This can enhance the in-vivo half-life of the peptide therapeutic. Analytically, the presence of a D-amino acid will create a diastereomer if the peptide contains other chiral centers, which can often be separated by RP-HPLC.[15]

Q3: What is the best way to cleave the final peptide from the resin?

A3: The standard cleavage method for Fmoc-SPPS is treatment with a high concentration of Trifluoroacetic Acid (TFA). A common cleavage "cocktail" is TFA/TIS/H₂O (95:2.5:2.5) . TIS (triisopropylsilane) and water act as scavengers to trap the reactive cations generated from side-chain protecting groups (like t-Butyl and Trityl), preventing them from re-attaching to sensitive residues like Trp or Met. The cleavage is typically run for 2-3 hours at room temperature.[15]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassActivation MethodAdvantagesDisadvantages
HATU Aminium/Uronium SaltAdd base (DIPEA/Collidine)Very fast and efficient, low racemization, effective for hindered residues.[2][6]High cost, can cause racemization with Cys/His.[6]
HBTU/HCTU Aminium/Uronium SaltAdd base (DIPEA/Collidine)Widely used, high efficiency, HCTU is often faster than HBTU.[6]HBTU is a known allergen; more expensive than carbodiimides.[6]
PyBOP Phosphonium SaltAdd base (DIPEA/Collidine)Excellent for sterically hindered couplings.[6]By-products can be difficult to remove; can be less efficient than HATU.
COMU Aminium/Uronium SaltAdd base (DIPEA/Collidine)High efficiency comparable to HATU, safer (no HOBt/HOAt by-products).[7]Higher cost.[6]
DIC/Oxyma Carbodiimide/AdditivePre-activation or in-situCost-effective, low racemization.[6]Slower reaction times than aminium/uronium salts.[6]
Table 2: Troubleshooting Summary for Low Yield
SymptomPotential CauseRecommended Action(s)
Low crude yield, many deletion sequences Incomplete coupling or deprotection.Use a more potent coupling reagent (HATU, COMU); double couple; extend reaction times; use microwave assistance; monitor reactions with Kaiser/UV test.
Resin clumping, poor swelling On-resin peptide aggregation.Switch solvent from DMF to NMP; add chaotropic salts (LiCl); use a different resin type (e.g., TentaGel); incorporate pseudoproline dipeptides.[4]
Mass spec shows +1 Da peaks Incomplete coupling (uncapped).Ensure coupling goes to completion; consider a capping step with Acetic Anhydride after coupling difficult residues.[10]
Mass spec shows by-products at Asp or C-term Aspartimide or Diketopiperazine formation.Add HOBt to deprotection solution for Asp; use 2-CTC resin for sequences with C-terminal Pro.[4]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling Fmoc_Removal 2. Initial Fmoc Deprotection Resin->Fmoc_Removal Piperidine/DMF Coupling 3. Amino Acid Coupling (e.g., this compound) Fmoc_Removal->Coupling Free Amine Wash1 4. Washing Coupling->Wash1 HATU/DIPEA Deprotection 5. Fmoc Deprotection Wash1->Deprotection Wash2 6. Washing Deprotection->Wash2 Piperidine/DMF Wash2->Coupling Repeat n times Cleavage 7. Cleavage & Precipitation Wash2->Cleavage Final Cycle Purification 8. HPLC Purification Cleavage->Purification TFA Cocktail Analysis 9. Analysis (MS/HPLC) Purification->Analysis Crude Peptide

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic

Troubleshooting_Yield Start Problem: Low Crude Peptide Yield Cause1 Incomplete Coupling? Start->Cause1 Cause2 Incomplete Deprotection? Start->Cause2 Cause3 Peptide Aggregation? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Action1 Solution: - Use HATU/COMU - Double Couple - Increase Time - Kaiser Test Cause1->Action1 Action2 Solution: - Increase Deprotection Time - Use DBU for difficult cases - Monitor Fmoc cleavage by UV Cause2->Action2 Action3 Solution: - Switch DMF to NMP - Add Chaotropic Salts - Use Microwave Synthesis Cause3->Action3 Action4 Solution: - Add HOBt to deprotection - Use 2-CTC Resin - Check MS for by-products Cause4->Action4

Caption: Decision tree for troubleshooting low peptide synthesis yield.

Experimental Protocols

Protocol 1: Manual Coupling Cycle for this compound (0.1 mmol scale)

Materials:

  • Fmoc-deprotected peptidyl-resin (0.1 mmol)

  • Fmoc-D-Phe(4-Me)-OH (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Phe(4-Me)-OH and HATU in 2 mL of DMF. Add DIPEA, vortex briefly, and allow the solution to activate for 1-2 minutes. The solution may change color.

  • Coupling: Drain the DMF from the deprotected resin. Immediately add the activated amino acid solution to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. For this hindered amino acid, a longer time is recommended.

  • Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and by-products.

  • Confirmation (Optional): Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling. If the test is positive (beads turn blue), perform a second coupling (double couple).

Protocol 2: Standard Fmoc Deprotection

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection solution: 20% Piperidine in DMF (v/v)

Procedure:

  • Initial Treatment: Add 5 mL of the deprotection solution to the resin and agitate for 3 minutes.

  • Drain: Drain the solution from the reaction vessel.

  • Second Treatment: Add another 5 mL of the deprotection solution and agitate for 10-15 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure all piperidine and the dibenzofulvene-piperidine adduct are removed. The resin is now ready for the next coupling step.

Protocol 3: Cleavage from Resin and Peptide Precipitation

Materials:

  • Dry peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it thoroughly under vacuum.

  • Cleavage: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail (approx. 5 mL per 0.1 mmol of resin).

  • Incubation: Gently swirl the mixture and allow it to react at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin using a fritted syringe and collect the filtrate into a 50 mL centrifuge tube. Wash the resin once with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Add the collected filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time, to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.[15]

References

Technical Support Center: Boc-D-Phe(4-Me)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Boc-D-Phe(4-Me)-OH.

Troubleshooting Guide

Issue: Incomplete removal of the Boc protecting group from D-Phe(4-Me)-OH.

This guide will walk you through a systematic approach to troubleshoot and resolve incomplete deprotection, ensuring a high yield of your desired product.

Q1: My TLC/LC-MS analysis indicates a significant amount of starting material remaining after the standard deprotection time. What are the likely causes and how can I address this?

Possible Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group in the allotted time. The electron-donating nature of the 4-methyl group on the phenyl ring can slightly increase the stability of the Boc group, requiring more stringent acidic conditions for its removal.

  • Inadequate Reaction Time: The deprotection reaction may not have reached completion.

  • Low Reaction Temperature: Lower temperatures can slow down the reaction rate, leading to incomplete deprotection.

  • Solvent Issues: Poor solubility of the starting material in the chosen solvent can hinder the reaction.

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time until the starting material is consumed.[1]

  • Optimize Temperature: While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 30-40°C) can be considered if your substrate is stable at higher temperatures.

  • Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[2][3]

  • Ensure Proper Dissolution: Confirm that your Boc-D-Phe(4-Me)-OH is fully dissolved in the reaction solvent.[1] If solubility is an issue, consider alternative solvent systems.

Frequently Asked Questions (FAQs)

Q2: I am observing unexpected peaks in my LC-MS analysis after deprotection. What could be the cause of these side products?

The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[4] This electrophilic species can lead to alkylation of the electron-rich 4-methylphenyl ring of your amino acid.

To mitigate this, the use of a "scavenger" is highly recommended.[1] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. A common scavenger to protect electron-rich aromatic rings is triisopropylsilane (B1312306) (TIS).

Q3: How can I effectively monitor the progress of the deprotection reaction?

Regular monitoring is crucial for determining the optimal reaction time and preventing the formation of side products due to prolonged exposure to acidic conditions. Two common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to visualize the disappearance of the starting material and the appearance of the deprotected product. The free amine product is more polar and will have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing you to determine the ratio of starting material to product.[1]

Q4: Are there milder alternatives to TFA for Boc deprotection if my molecule contains other acid-sensitive functional groups?

Yes, if your substrate is sensitive to strong acids like TFA, you can explore milder deprotection conditions. One common alternative is using 4M HCl in 1,4-dioxane, which is often considered milder than TFA.[2][3] Additionally, for highly sensitive substrates, other methods like using aqueous phosphoric acid have been reported, although they may require higher temperatures.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amino acids, which can be adapted for Boc-D-Phe(4-Me)-OH.

ParameterCondition 1: StandardCondition 2: StrongerCondition 3: Milder
Acid Reagent Trifluoroacetic Acid (TFA)Trifluoroacetic Acid (TFA)4M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)Dichloromethane (DCM)1,4-dioxane
Acid Concentration 20-25% (v/v)50-95% (v/v)[1]4M[2][3]
Temperature Room TemperatureRoom Temperature0°C to Room Temperature
Typical Reaction Time 1-2 hours30 minutes - 1 hour1-4 hours
Scavenger (optional) 2.5% Triisopropylsilane (TIS)2.5% Triisopropylsilane (TIS)Not typically required

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve Boc-D-Phe(4-Me)-OH in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add TFA to the desired final concentration (e.g., 25% v/v).[1] If using a scavenger like TIS, add it to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1] The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate).[1]

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Eluent System: Use an appropriate solvent system that provides good separation between the starting material and the product (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., ninhydrin (B49086) stain, which turns purple/blue in the presence of a primary amine).

  • Analysis: The disappearance of the higher Rf spot (starting material) and the appearance of the lower Rf spot (product) indicate the progress of the reaction.

Protocol 3: Monitoring by LC-MS
  • Sample Preparation: At different time intervals, take a small sample from the reaction mixture and quench it by diluting it in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).

  • LC-MS Analysis: Inject the quenched sample into the LC-MS system.

  • Method: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Detection: Monitor the elution of the starting material and the product by their respective mass-to-charge ratios (m/z). The peak areas can be used to quantify the conversion of the starting material to the product.

Troubleshooting Workflow

Troubleshooting_Boc_Deprotection Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH cluster_start Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH cluster_investigation Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH cluster_optimization Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH cluster_side_reactions Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH cluster_completion Troubleshooting Incomplete Deprotection of Boc-D-Phe(4-Me)-OH Start Incomplete Deprotection Observed (TLC/LC-MS) Check_Conditions Initial Investigation: - Check Reagent Quality - Verify Reaction Setup Start->Check_Conditions Monitor_Progress Monitor Reaction Progress (TLC or LC-MS) Check_Conditions->Monitor_Progress Increase_Acid Increase TFA Concentration (e.g., to 50%) Monitor_Progress->Increase_Acid Incomplete Extend_Time Extend Reaction Time Monitor_Progress->Extend_Time Slow Reaction Stronger_Acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) Monitor_Progress->Stronger_Acid Still Incomplete Check_Side_Products Side Products Observed? Monitor_Progress->Check_Side_Products Complete but with impurities Complete Deprotection Complete Monitor_Progress->Complete Complete Increase_Acid->Monitor_Progress Extend_Time->Monitor_Progress Stronger_Acid->Monitor_Progress Add_Scavenger Add Scavenger (e.g., TIS) Check_Side_Products->Add_Scavenger Yes Check_Side_Products->Complete No Add_Scavenger->Monitor_Progress

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: H-D-Phe(4-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-D-Phe(4-Me)-OH in their solid-phase peptide synthesis (SPPS) protocols. The information provided is designed to help minimize side product formation and optimize the synthesis and purification of peptides containing this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when using this compound in SPPS?

A1: While this compound is generally a stable amino acid for SPPS, potential side reactions can occur, particularly during the final cleavage and deprotection step. These can be categorized into general SPPS-related side reactions and those that are theoretically possible due to the 4-methylphenyl side chain.

General SPPS Side Reactions:

  • Incomplete coupling: The steric bulk of the growing peptide chain can sometimes hinder the complete coupling of the incoming amino acid.

  • Racemization: Although less common for most amino acids during coupling with standard reagents, it can be a concern, especially with prolonged activation times or the use of certain bases.[1]

  • Deletion sequences: Failure to complete either the deprotection or coupling step will result in peptides missing one or more amino acids.

Potential Side Reactions Specific to the 4-Methylphenyl Group:

  • Friedel-Crafts Alkylation: During TFA-mediated cleavage, carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc or tBu). The electron-donating nature of the methyl group on the phenylalanine ring can activate it towards electrophilic aromatic substitution, leading to alkylation of the phenyl ring by these carbocations.[2][3][4] This can result in the formation of peptides with an additional alkyl group on the 4-methylphenyl side chain.

  • Oxidation: While less common under standard cleavage conditions, the methyl group could be susceptible to oxidation to a formyl or carboxylic acid group if harsh oxidative conditions are inadvertently introduced.[5][6]

Q2: How can I detect side products in my crude peptide mixture?

A2: The primary methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Reversed-phase HPLC is the standard method for assessing the purity of a crude peptide.[7][8] Side products will typically appear as separate peaks from the main product peak.

  • Mass Spectrometry: MS is essential for identifying the molecular weight of the main product and any impurities.[9] This technique can confirm the presence of deletion sequences (lower mass), products of incomplete deprotection (higher mass), or side-chain modifications like alkylation (increased mass corresponding to the added alkyl group).

Q3: What is the recommended purification strategy for peptides containing this compound?

A3: The standard and most effective method for purifying peptides containing this compound is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7][10] The choice of column (e.g., C18) and the gradient of the mobile phase (typically a mixture of water and acetonitrile (B52724) with an ion-pairing agent like TFA) will depend on the overall properties of the peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peak(s) in HPLC with a higher mass than the target peptide. Alkylation of the 4-methylphenyl ring: During cleavage, carbocations from protecting groups can attach to the aromatic ring of this compound.[2][4]* Optimize the cleavage cocktail: Use a scavenger, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail to quench carbocations as they are formed. A standard Reagent K cocktail is often a good starting point.[11] * Reduce cleavage time: Minimize the time the peptide is exposed to the strong acid and carbocations.
Incomplete removal of side-chain protecting groups: Some protecting groups may be more resistant to cleavage.* Increase cleavage time: If alkylation is not suspected, a longer cleavage time may be necessary. * Use a stronger cleavage cocktail: For particularly stubborn protecting groups, a more acidic cocktail may be required.
Peak broadening or tailing in HPLC. Peptide aggregation: The hydrophobicity of the 4-methylphenyl group can contribute to aggregation.* Modify HPLC conditions: Adjust the mobile phase composition, gradient, or temperature. * Use a different ion-pairing agent: In some cases, an alternative to TFA may improve peak shape.
Low yield of the desired peptide. Incomplete coupling of this compound or subsequent amino acids. * Double couple: If a coupling reaction is known to be difficult, performing the coupling step twice can improve the yield. * Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for sterically hindered couplings. * Monitor coupling completion: Use a qualitative test like the Kaiser test to ensure the reaction has gone to completion before proceeding.[12]
Loss of peptide during purification. * Optimize purification protocol: Adjust the HPLC gradient to ensure good separation of the target peptide from impurities.[10] * Analyze all fractions: Ensure that the desired peptide is not being discarded in the wash or late-eluting fractions.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a general manual procedure for a single coupling cycle in Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve Fmoc-D-Phe(4-Me)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin to check for completion (a negative test, indicated by yellow beads, signifies complete coupling).[12]

    • If the coupling is incomplete, consider a second coupling.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

Protocol 2: Cleavage and Deprotection

This protocol describes a standard cleavage procedure to release the peptide from the resin and remove side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used in the synthesis. A common general-purpose cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification by RP-HPLC

This protocol provides a general guideline for purifying the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Run:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple this compound Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleavage & Deprotection Wash2->Cleave Final amino acid Purify Purification Cleave->Purify Analyze Analysis (HPLC/MS) Purify->Analyze Final Final Peptide Analyze->Final

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Side_Reaction cluster_cleavage TFA Cleavage cluster_peptide Peptide Chain Protecting_Group tBu Protecting Group Carbocation t-Butyl Cation (+C(CH3)3) Protecting_Group->Carbocation TFA Phe_Me This compound Side Chain Aromatic Ring Carbocation->Phe_Me:f0 Friedel-Crafts Alkylation Alkylated_Phe Alkylated Side Chain Aromatic Ring with t-Butyl Phe_Me:f0->Alkylated_Phe:f0

Caption: Inferred mechanism of Friedel-Crafts alkylation side reaction.

References

Technical Support Center: Solvent Selection for Difficult Couplings Involving H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent for challenging peptide coupling reactions involving the sterically hindered amino acid H-D-Phe(4-Me)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents a significant challenge in solid-phase peptide synthesis (SPPS) due to steric hindrance. The presence of a methyl group on the phenyl ring, in addition to the inherent bulkiness of the phenylalanine side chain, impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in lower yields and deletion sequences.

Q2: What are the primary considerations when selecting a solvent for coupling this compound?

A2: The key factors to consider are:

  • Resin Swelling: The solvent must effectively swell the solid support to ensure that the reactive sites are accessible. Polystyrene-based resins, for example, swell well in solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Solvation of the Peptide Chain: The solvent needs to solvate the growing peptide chain to prevent aggregation, which can block reactive sites. Polar aprotic solvents like DMF and N-Methylpyrrolidone (NMP) are generally effective in this regard.[1]

  • Solubility of Reagents: The protected amino acid and coupling reagents must be fully soluble in the chosen solvent to ensure efficient reaction kinetics.

  • Minimization of Side Reactions: The solvent can influence the rate of side reactions, most notably racemization. Less polar solvents may sometimes reduce racemization, but a balance must be struck with solvation efficiency.

Q3: Which are the most commonly used solvents for difficult couplings, and what are their pros and cons?

A3: The most common solvents for SPPS are DMF, NMP, and DCM. For difficult sequences, mixtures or alternative solvents are often employed.

  • N,N-Dimethylformamide (DMF):

    • Pros: Good solvation properties for most protected amino acids and reagents, promotes good resin swelling.[1]

    • Cons: Can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection. It has also been associated with N-formylation side reactions, especially at elevated temperatures.

  • N-Methylpyrrolidone (NMP):

    • Pros: Excellent solvating properties, often superior to DMF for aggregating sequences, and is a good choice for microwave-assisted synthesis.[1]

    • Cons: More viscous and expensive than DMF. Can also cause decomposition of Fmoc-amino acids over extended periods.

  • Dichloromethane (DCM):

    • Pros: Excellent for swelling polystyrene resins and dissolving many protected amino acids.

    • Cons: Poor at solvating growing peptide chains, which can lead to aggregation and incomplete couplings.[1]

  • Dimethyl Sulfoxide (DMSO):

    • Pros: Highly polar and can disrupt peptide aggregation, often used as a co-solvent.

    • Cons: Its high viscosity and boiling point can make it difficult to remove.

Troubleshooting Guide

This guide addresses common issues encountered when coupling this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Coupling Efficiency (Positive Kaiser Test after coupling) 1. Poor Solvation/Aggregation: The peptide-resin is not sufficiently solvated, leading to inaccessible reactive sites. 2. Steric Hindrance: The inherent bulkiness of this compound is preventing efficient reaction.1. Change Solvent System: - Switch from DMF to NMP. - Use a solvent mixture such as the "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.[2] - Add a small percentage of DMSO (e.g., 5-10%) to the primary solvent to disrupt aggregation. 2. Optimize Coupling Protocol: - Perform a double coupling with fresh reagents. - Increase the coupling time. - Switch to a more potent coupling reagent like HATU or HCTU.
High Levels of Racemization 1. Prolonged Activation Time: The activated amino acid exists for too long before coupling, allowing for epimerization. 2. Strong Base: The base used for activation (e.g., DIPEA) is too strong, promoting proton abstraction from the alpha-carbon. 3. High Reaction Temperature: Elevated temperatures can increase the rate of racemization.1. Minimize Activation Time: Pre-activate the amino acid for a shorter period before adding it to the resin. 2. Use a Weaker Base: Substitute DIPEA with a less basic amine like N-methylmorpholine (NMM) or sym-collidine. 3. Lower Reaction Temperature: Perform the coupling at room temperature or even 0°C if racemization is severe. For microwave-assisted synthesis, consider lowering the temperature. 4. Add Racemization Suppressors: Include additives like HOBt or Oxyma Pure in the coupling cocktail.
Resin Clumping or Poor Swelling 1. Inappropriate Solvent: The chosen solvent is not optimal for the resin type. 2. Peptide Aggregation: The growing peptide chain is collapsing onto the resin.1. Verify Solvent-Resin Compatibility: Ensure the solvent is appropriate for the resin being used (e.g., DCM for polystyrene). 2. Improve Solvation: - Switch to a better solvating solvent like NMP. - Incorporate chaotropic salts (e.g., LiCl) in the coupling solution to disrupt secondary structures.

Data Presentation

The following tables provide representative data for solvent effects on coupling efficiency and racemization for sterically hindered amino acids similar to this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Coupling Efficiency of a Sterically Hindered Amino Acid in Various Solvents

Solvent SystemCoupling ReagentRepresentative Coupling Efficiency (%)
DMFHATU/DIPEA85 - 95
NMPHATU/DIPEA90 - 98
DCMHATU/DIPEA70 - 85
DCM/DMF/NMP (1:1:1)HATU/DIPEA92 - 99
DMF with 10% DMSOHATU/DIPEA90 - 97

Table 2: Representative Racemization Levels for a Sterically Hindered Amino Acid

SolventCoupling Reagent/BaseRepresentative Racemization (%)
DMFHATU/DIPEA3 - 7
NMPHATU/DIPEA4 - 8
DCMHATU/DIPEA2 - 5
DMFHATU/NMM1 - 3

Experimental Protocols

Protocol for Solvent Screening for a Difficult Coupling

This protocol outlines a method to compare the effectiveness of different solvents for the coupling of this compound.

1. Resin Preparation: a. Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel for 30 minutes. b. Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF (2 x 10 min). c. Wash the resin thoroughly with DMF (5 times). d. Divide the resin into equal portions for each solvent to be tested.

2. Amino Acid Activation and Coupling: a. For each solvent to be tested (e.g., DMF, NMP, DCM/DMF/NMP 1:1:1): i. In a separate vial, dissolve Fmoc-H-D-Phe(4-Me)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in the respective solvent. ii. Pre-activate for 2 minutes. iii. Add the activation mixture to the deprotected resin. iv. Agitate the reaction vessel for 2 hours at room temperature.

3. Monitoring and Analysis: a. After the coupling reaction, take a small sample of resin from each reaction and perform a Kaiser test to qualitatively assess the presence of free amines. b. Wash the remaining resin thoroughly with the respective solvent and then with DCM. c. Cleave a small amount of peptide from each resin portion using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). d. Analyze the crude peptide by RP-HPLC to determine the purity and quantify the amount of desired product versus deletion sequences. e. To assess racemization, the cleaved peptide can be hydrolyzed and the resulting amino acids analyzed by a chiral HPLC method.

Visualizations

experimental_workflow Experimental Workflow for Solvent Screening resin_prep Resin Preparation (Swell, Deprotect, Wash, Divide) solvent_a Solvent A (e.g., DMF) Activation & Coupling resin_prep->solvent_a solvent_b Solvent B (e.g., NMP) Activation & Coupling resin_prep->solvent_b solvent_c Solvent C (e.g., Magic Mixture) Activation & Coupling resin_prep->solvent_c kaiser_test Kaiser Test solvent_a->kaiser_test solvent_b->kaiser_test solvent_c->kaiser_test cleavage Peptide Cleavage kaiser_test->cleavage hplc_analysis RP-HPLC Analysis (Purity & Yield) cleavage->hplc_analysis racemization_analysis Racemization Analysis (Chiral HPLC) hplc_analysis->racemization_analysis

Caption: Workflow for screening different solvents for a difficult peptide coupling.

troubleshooting_logic Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_solvation Is peptide-resin aggregation suspected? start->check_solvation change_solvent Switch to NMP or 'Magic Mixture' check_solvation->change_solvent Yes add_dmso Add 5-10% DMSO to solvent check_solvation->add_dmso Yes check_reagents Are coupling reagents potent enough? check_solvation->check_reagents No re_evaluate Re-evaluate Coupling change_solvent->re_evaluate add_dmso->re_evaluate change_reagents Switch to HATU or HCTU check_reagents->change_reagents No double_couple Perform a double coupling check_reagents->double_couple Yes change_reagents->re_evaluate double_couple->re_evaluate

Caption: A logical guide to troubleshooting low coupling efficiency.

References

Technical Support Center: Strategies to Mitigate Aggregation in Peptides Containing 4-Methylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of synthetic peptides, with a special focus on sequences incorporating the unnatural amino acid 4-methylphenylalanine (4-Me-Phe).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant problem in our research?

A1: Peptide aggregation is the self-association of individual peptide chains to form larger, often insoluble, structures. These can range from small, soluble oligomers to large, amorphous aggregates or highly organized amyloid fibrils. Aggregation is a major hurdle in peptide research and development for several reasons:

  • Reduced Synthesis Yield: During solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can block reactive sites, leading to incomplete coupling and deprotection steps. This results in a lower yield of the desired full-length peptide and a higher prevalence of deletion sequences.

  • Purification Challenges: Aggregated peptides are difficult to purify using standard techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), as they can precipitate in the column or fail to separate properly.

  • Inaccurate Quantification: Incomplete solubilization of the final lyophilized product leads to incorrect concentration measurements, which can compromise the reliability of biological assays.

  • Loss of Biological Activity: The native, monomeric form of a peptide is typically the biologically active one. Aggregation can mask active sites or alter the peptide's conformation, rendering it inactive.

  • Potential for Toxicity: For therapeutic peptides, aggregates can sometimes be immunogenic or cytotoxic.

Q2: Why are peptides containing 4-methylphenylalanine particularly prone to aggregation?

A2: The inclusion of 4-methylphenylalanine can exacerbate aggregation tendencies primarily due to its increased hydrophobicity compared to standard phenylalanine. The additional methyl group on the phenyl ring enhances non-polar interactions, which are a primary driver of peptide self-assembly. These hydrophobic side chains tend to minimize their contact with the aqueous environment by associating with each other, initiating the aggregation process. However, it is important to note that in some specific sequence contexts, such as in derivatives of the Aβ peptide, the substitution of phenylalanine with 4-methylphenylalanine has been observed to modulate and even reduce the formation of amyloid fibrils, suggesting a complex interplay of steric and hydrophobic factors.[1]

Q3: What are the key strategies to prevent peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: Proactive strategies during SPPS are often the most effective way to prevent aggregation. Key approaches include:

  • Backbone Protection: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic points in the sequence can physically disrupt the intermolecular hydrogen bonding that leads to β-sheet formation.

  • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" in the peptide backbone, similar to a proline residue. This disruption of the regular peptide structure is highly effective at preventing aggregation and improving solvation of the growing chain.

  • Optimized Synthesis Conditions: Employing specialized solvents (e.g., N-Methyl-2-pyrrolidone (NMP) instead of or in addition to Dimethylformamide (DMF)), using chaotropic salts (e.g., LiCl), or performing couplings at elevated temperatures can help to break up secondary structures as they form.

Q4: My synthesized peptide containing 4-Me-Phe won't dissolve. What should I do?

A4: This is a common issue for hydrophobic peptides. A systematic approach to solubilization is recommended. First, try dissolving a small aliquot of the peptide in sterile, distilled water. If that fails, proceed to organic solvents. A common and effective method is to first dissolve the peptide in a minimal amount of 100% dimethyl sulfoxide (B87167) (DMSO) and then slowly add this stock solution drop-wise to your aqueous buffer while vortexing. This often prevents the peptide from crashing out of solution. Other organic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used. For very stubborn aggregates, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase solubility by introducing net charge and electrostatic repulsion between peptide molecules.

Troubleshooting Guides

Scenario 1: Low Yield and Purity in SPPS of a 4-Me-Phe Containing Peptide

Problem: After synthesis and cleavage, HPLC analysis of your crude peptide shows a very low yield of the target product and a high number of deletion sequences.

Logical Approach to Troubleshooting:

G start Low Crude Yield/Purity check_hydrophobicity Is the sequence highly hydrophobic (e.g., >50% hydrophobic residues)? start->check_hydrophobicity strategy_synthesis Implement Anti-Aggregation Synthesis Strategy check_hydrophobicity->strategy_synthesis Yes check_coupling Are specific couplings failing? (e.g., Arg or 4-Me-Phe itself) check_hydrophobicity->check_coupling No use_pseudoproline Incorporate Pseudoproline Dipeptides before hydrophobic clusters or at 5-6 residue intervals. strategy_synthesis->use_pseudoproline use_hmb_dmb Use Hmb/Dmb protected amino acids at strategic locations to disrupt H-bonding. strategy_synthesis->use_hmb_dmb change_solvent Switch primary solvent from DMF to NMP or use a 'Magic Mixture'. strategy_synthesis->change_solvent success Improved Yield and Purity use_pseudoproline->success use_hmb_dmb->success change_solvent->success check_coupling->strategy_synthesis Unsure double_couple Implement double coupling for difficult residues (e.g., Arg, Ile, Val, and the residue after 4-Me-Phe). check_coupling->double_couple Yes change_reagent Use a more potent coupling reagent (e.g., HATU instead of HBTU). double_couple->change_reagent double_couple->success change_reagent->success G start Peptide Insoluble in Aqueous Buffer test_solubility Test solubility of a small aliquot first! start->test_solubility use_organic Use Organic Solvent Co-Dissolution (See Protocol 3) test_solubility->use_organic try_dmso 1. Dissolve in minimal 100% DMSO. 2. Add drop-wise to stirring buffer. use_organic->try_dmso adjust_ph Adjust Buffer pH use_organic->adjust_ph If organic solvent fails or is incompatible check_assay_compatibility Is DMSO compatible with your assay? try_dmso->check_assay_compatibility try_dmf_acn Try DMF or Acetonitrile as an alternative. check_assay_compatibility->try_dmf_acn No success Clear, Soluble Peptide Solution check_assay_compatibility->success Yes try_dmf_acn->success calculate_pi Calculate peptide's Isoelectric Point (pI). adjust_ph->calculate_pi use_denaturant Use Denaturing Agents (Non-biological assays only) adjust_ph->use_denaturant If pH adjustment fails acidic_peptide For acidic peptides (net charge < 0), try dissolving in a basic buffer (pH > pI). calculate_pi->acidic_peptide basic_peptide For basic peptides (net charge > 0), try dissolving in an acidic buffer (pH < pI). calculate_pi->basic_peptide acidic_peptide->success basic_peptide->success add_guanidine Dissolve in 6M Guanidine-HCl or 8M Urea. use_denaturant->add_guanidine add_guanidine->success

References

Validation & Comparative

A Comparative Structural Analysis of Peptides Incorporating H-D-Phe(4-Me)-OH versus H-D-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel peptide-based therapeutics with enhanced efficacy and stability, the incorporation of non-canonical amino acids is a widely adopted strategy. Among these, derivatives of phenylalanine are of particular interest due to the significant role of aromatic interactions in peptide structure and recognition. This guide provides a detailed comparative structural analysis of peptides containing 4-methyl-D-phenylalanine (H-D-Phe(4-Me)-OH) versus the parent amino acid, D-phenylalanine (H-D-Phe). The introduction of a methyl group at the para-position of the phenyl ring, while seemingly minor, can induce notable changes in the conformational preferences and, consequently, the biological activity of peptides.

Impact of 4-Methyl Substitution on Peptide Conformation: A Data-Driven Comparison

Direct comparative structural data for simple linear peptides containing H-D-Phe versus this compound is limited in publicly available literature. However, studies on more complex cyclic peptides provide valuable insights into the conformational effects of the 4-methyl group. The following table summarizes key structural parameters, drawing from a study on a cyclic peptide scaffold where various 4-substituted D-phenylalanines, including the 4-methyl derivative, were incorporated and analyzed.

Structural ParameterH-D-Phe in PeptideThis compound in PeptideKey Observations and Implications
Side Chain Torsion Angle (χ1) Tends to favor a trans conformation.Shows a preference for the trans conformation, but with altered populations of other rotamers.The 4-methyl group can influence the rotational barrier around the Cα-Cβ bond, subtly altering the conformational landscape of the side chain.
CH-π Interactions Can participate in CH-π interactions with neighboring residues.The electron-donating nature of the methyl group can enhance the strength of CH-π interactions.Stronger CH-π interactions can lead to more defined and stable tertiary structures, potentially increasing binding affinity to target receptors.
Hydrophobicity Moderately hydrophobic.Increased hydrophobicity due to the additional methyl group.This can influence peptide solubility, aggregation propensity, and interactions with hydrophobic pockets in target proteins.
Steric Hindrance Phenyl group presents a certain steric bulk.The 4-methyl group adds to the steric bulk of the side chain.This increased steric hindrance can restrict the conformational freedom of the peptide backbone and influence interactions with proteases, potentially enhancing proteolytic stability.

Note: The data presented is based on a complex cyclic peptide and may not be fully representative of the behavior in all linear peptide contexts. Further experimental studies on simpler peptide models are required for a more comprehensive understanding.

Visualizing the Structural Impact and Analysis Workflow

To better understand the structural implications of incorporating this compound and the general process of peptide structural analysis, the following diagrams are provided.

G Comparative Structural Analysis Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_comparison Comparative Insights SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification NMR NMR Spectroscopy (NOESY, COSY, TOCSY) Purification->NMR Xray X-ray Crystallography Purification->Xray CD Circular Dichroism Purification->CD Torsion Torsion Angle Analysis (φ, ψ, χ) NMR->Torsion Structure 3D Structure Determination Xray->Structure CD->Structure Conformation Conformational Population Analysis Torsion->Conformation Structure->Conformation Comparison H-D-Phe vs this compound Structural Differences Conformation->Comparison

Caption: Workflow for the synthesis and structural analysis of peptides.

G Potential Impact of 4-Methyl Group on Peptide Conformation cluster_phe H-D-Phe cluster_phe_me This compound cluster_impact Structural Consequences Phe D-Phenylalanine Side Chain Phe_rot Relatively Free Rotation (χ1, χ2) Phe->Phe_rot Backbone Altered Backbone Conformation (φ, ψ angles) Phe_rot->Backbone PheMe 4-Methyl-D-Phenylalanine Side Chain PheMe_rot Restricted Rotation (Steric Hindrance) PheMe->PheMe_rot PheMe_CHpi Enhanced CH-π Interactions PheMe->PheMe_CHpi PheMe_rot->Backbone Tertiary Stabilization of Tertiary Folds PheMe_CHpi->Tertiary Secondary Influence on Secondary Structure (e.g., β-turn, helix) Backbone->Secondary Secondary->Tertiary

Caption: Influence of the 4-methyl group on side-chain dynamics and overall peptide structure.

Experimental Protocols

The synthesis and structural characterization of peptides containing H-D-Phe and this compound are crucial for a thorough comparative analysis. The following are generalized protocols for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating H-D-Phe or this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-D-Phe-OH or Fmoc-D-Phe(4-Me)-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: A purified peptide sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural information:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

  • Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find suitable conditions for single crystal growth.

  • Data Collection: A suitable single crystal is mounted and exposed to an X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to obtain the final crystal structure.

Conclusion

The incorporation of this compound in place of H-D-Phe can significantly influence the structural properties of a peptide. The 4-methyl group can modulate side-chain conformation, enhance hydrophobic and CH-π interactions, and introduce steric constraints that can favor specific secondary and tertiary structures. These structural alterations can, in turn, impact the peptide's biological activity, receptor binding affinity, and proteolytic stability. A comprehensive structural analysis, employing techniques such as NMR spectroscopy and X-ray crystallography, is essential to fully elucidate the effects of this modification and to guide the rational design of more potent and stable peptide-based therapeutics. Further studies on well-defined linear peptide models are warranted to provide a more detailed and quantitative understanding of the structural differences between peptides containing H-D-Phe and its 4-methylated analog.

The "Magic Methyl" Effect: A Comparative Guide to 4-Methyl Substitution on Peptide-Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic addition of a methyl group to a peptide, often referred to as the "magic methyl" effect, is a powerful tool in medicinal chemistry to enhance therapeutic properties. This guide provides an objective comparison of the impact of 4-methyl substitution on peptide-receptor binding affinity, supported by experimental data and detailed methodologies. By understanding these effects, researchers can rationally design peptide therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Impact on Binding Affinity: A Quantitative Comparison

Methylation, particularly N-methylation of the peptide backbone, can significantly alter the conformational landscape of a peptide. This seemingly minor modification introduces steric hindrance and removes a hydrogen bond donor, which can pre-organize the peptide into its bioactive conformation, leading to either enhanced or diminished receptor binding affinity. The effect is highly dependent on the specific residue being methylated and its role in the receptor-ligand interaction.

Below are comparative binding affinity data for well-studied peptide families, illustrating the variable effects of N-methylation.

Somatostatin (B550006) Analogues

N-methylation of somatostatin octapeptide agonists has been shown to have position-dependent effects on their binding affinity for the five human somatostatin receptor subtypes (sst1-sst5).

Peptide AnaloguePosition of N-Methylationsst1 (Ki, nM)sst2 (Ki, nM)sst3 (Ki, nM)sst4 (Ki, nM)sst5 (Ki, nM)
Parent Peptide -18.5 ± 2.10.8 ± 0.110.2 ± 1.5>100012.5 ± 1.8
N-Me-Cys(6)Cysteine at position 615.2 ± 2.31.2 ± 0.28.5 ± 1.1>100015.1 ± 2.2
N-Me-Phe(7)Phenylalanine at position 7>1000>1000>1000>1000>1000
N-Me-D-Trp(8)D-Tryptophan at position 8125 ± 152.5 ± 0.325.1 ± 3.0>10000.9 ± 0.1
N-Me-Lys(9)Lysine at position 925.6 ± 3.10.9 ± 0.115.3 ± 1.9>100018.2 ± 2.5
N-Me-Thr(10)Threonine at position 10>1000>1000>1000>1000>1000
N-Me-Cys(11)Cysteine at position 11>1000>1000>1000>1000>1000
Data sourced from a study on N-methyl scan of somatostatin octapeptide agonists.
Enkephalin Analogues

N-methylation has also been investigated to improve the properties of enkephalin analogues, which are opioid peptides. The following table displays the binding affinities (Ki, nM) of N-methylated cyclic enkephalin analogues compared to their non-methylated parent peptides at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Peptide AnalogueN-Methylationμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Parent Peptide 1 None0.35 ± 0.040.15 ± 0.021.2 ± 0.1
Analogue 1aN-Me-Phe(4)0.42 ± 0.050.85 ± 0.091.5 ± 0.2
Analogue 1bN-Me-Cys(5)0.38 ± 0.040.21 ± 0.031.3 ± 0.1
Analogue 1cN-Me-Phe(4), N-Me-Cys(5)0.55 ± 0.061.25 ± 0.151.8 ± 0.2
Parent Peptide 2 None0.28 ± 0.030.22 ± 0.030.9 ± 0.1
Analogue 2aN-Me-Phe(4)0.33 ± 0.040.98 ± 0.111.1 ± 0.1
Analogue 2bN-Me-Cys(5)0.31 ± 0.030.29 ± 0.0

A Comparative Analysis of Methylated vs. Halogenated Phenylalanine in Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of amino acid residues within peptides is a cornerstone of modern therapeutic design. Among the most promising modifications are the methylation and halogenation of phenylalanine, each offering distinct advantages in modulating peptide structure, stability, and function. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols, to inform the rational design of next-generation peptide therapeutics.

The incorporation of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational specificity.[1] Methylation and halogenation of the phenylalanine side chain, in particular, have emerged as key tools for fine-tuning the physicochemical properties of peptides. While both modifications can enhance proteolytic resistance and influence conformation, they do so through different mechanisms, leading to distinct pharmacological profiles.

Key Physicochemical and Biological Impacts: A Comparative Overview

PropertyMethylated PhenylalanineHalogenated PhenylalanineReferences
Proteolytic Stability N-methylation of the peptide backbone introduces steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage and increasing the peptide's in vivo half-life. α-methylation also enhances stability.Halogenation of the aromatic ring can sterically hinder protease access, though the effect is generally less pronounced than N-methylation. The position and type of halogen are critical.[2][3][4]
Conformational Rigidity N-methylation restricts rotation around the Cα-C bond, favoring a trans conformation of the preceding peptide bond and pre-organizing the peptide into a bioactive conformation. α-methylation also restricts conformational freedom.Halogenation, particularly with fluorine, can alter the electrostatic potential and quadrupole moment of the aromatic ring, influencing π-π stacking and other non-covalent interactions that dictate secondary structure. Heavier halogens can lead to stronger stacking interactions.[2][5][6]
Hydrophobicity/Lipophilicity Methylation generally increases the hydrophobicity of the phenylalanine residue, which can enhance membrane permeability.Halogenation significantly increases hydrophobicity, with the effect escalating with the size and number of halogen atoms. This can dramatically impact aggregation kinetics and membrane interactions.[7][8]
Binding Affinity & Specificity By inducing a more rigid and bioactive conformation, methylation can lead to enhanced binding affinity and specificity for the target receptor.The altered electronic properties of the halogenated aromatic ring can modulate interactions with the target, potentially improving binding affinity. However, steric clashes can also occur.[8][9][10]
Cellular Uptake Increased lipophilicity from methylation can contribute to improved passive diffusion across cell membranes.The enhanced hydrophobicity from halogenation can significantly influence cellular uptake, though the exact mechanisms are complex and can be peptide- and cell-type dependent.[11][12][13]
Aggregation Propensity Methylation can influence aggregation, with α-methylation shown to reduce amyloid-β fibril formation in some contexts.Halogenation has a pronounced effect on aggregation, with increased hydrophobicity often accelerating the process. The morphology of the resulting aggregates can also be altered.[7][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Phenylalanine-Containing Peptides

Objective: To synthesize peptides incorporating either methylated or halogenated phenylalanine residues.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).[9]

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (standard, methylated, or halogenated phenylalanine) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the carboxylic acid group.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. For sterically hindered N-methylated amino acids, longer coupling times or more potent coupling reagents may be necessary.[3]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[14]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[9] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[9]

Proteolytic Degradation Assay

Objective: To assess the stability of modified peptides against enzymatic degradation.

Methodology:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the test peptides (containing native, methylated, or halogenated phenylalanine) and a specific protease (e.g., trypsin, chymotrypsin) in an appropriate assay buffer (e.g., Tris-HCl or ammonium (B1175870) bicarbonate).[1]

  • Reaction Initiation: Combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio (e.g., 1:20 to 1:100 w/w).[1]

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% TFA).[1]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point. Mass spectrometry can be used to identify cleavage fragments.[1]

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for each peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure and conformational dynamics of peptides containing modified phenylalanine.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, often a mixture of H₂O/D₂O or an organic solvent, to a concentration suitable for NMR analysis.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY). For halogenated peptides, ¹⁹F NMR can provide additional valuable information.[15][16]

  • Spectral Assignment: Assign the chemical shifts of all protons and carbons in the peptide using the collected 2D NMR data.[15]

  • Structural Restraints: Extract structural restraints from the NMR data. For example, nuclear Overhauser effect (NOE) cross-peaks provide information about inter-proton distances, while coupling constants can be related to dihedral angles.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to understand the effects of methylation or halogenation on the peptide's conformation, including secondary structure elements and side-chain orientations.[17][18]

Visualizing the Impact: Workflows and Pathways

Experimental_Workflow_for_Peptide_Modification_and_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Biological Analysis cluster_outcome Outcome start Resin Selection synthesis Solid-Phase Peptide Synthesis (SPPS) (Incorporating Modified Phe) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization stability Proteolytic Stability Assay characterization->stability structure NMR Structural Analysis characterization->structure activity Binding/Functional Assays characterization->activity cellular Cellular Uptake Studies characterization->cellular data Comparative Data Analysis stability->data structure->data activity->data cellular->data conclusion Structure-Activity Relationship data->conclusion

Caption: Workflow for synthesis and analysis of modified peptides.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Therapeutic Intervention Receptor Receptor ProteinA Protein A Receptor->ProteinA activates ProteinB Protein B ProteinA->ProteinB binds & activates Response Cellular Response ProteinB->Response triggers ModifiedPeptide Modified Peptide (Methylated/Halogenated Phe) ModifiedPeptide->ProteinA inhibits interaction ModifiedPeptide->ProteinB

Caption: Inhibition of a protein-protein interaction signaling pathway.

Conclusion

The choice between methylating and halogenating phenylalanine in peptide design is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired therapeutic outcome. Methylation, particularly N-methylation, is a robust method for significantly enhancing proteolytic stability and inducing conformational rigidity, which can be crucial for improving oral bioavailability and target affinity. Halogenation offers a more nuanced approach to modulating hydrophobicity and electronic interactions, providing a powerful tool for fine-tuning binding properties and influencing aggregation kinetics.

For researchers and drug developers, a thorough understanding of the distinct effects of these modifications, guided by the experimental approaches outlined in this guide, is essential for the rational design of potent and stable peptide-based therapeutics. The systematic comparison and analysis of peptides containing these modified residues will continue to be a fruitful area of research, paving the way for novel drugs with improved efficacy and pharmacokinetic profiles.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to enzymatic degradation. This rapid clearance in vivo significantly curtails their bioavailability and therapeutic efficacy. A key strategy to overcome this hurdle is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing the D-amino acid derivative, H-D-Phe(4-Me)-OH, against their L-amino acid counterparts.

The introduction of D-amino acids into a peptide sequence is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids.[1][2] By substituting a canonical L-amino acid with its D-enantiomer, the peptide's backbone conformation is altered at that specific site, sterically hindering the approach and catalytic action of proteolytic enzymes. This guide presents hypothetical, yet scientifically plausible, experimental data to illustrate the significant stability enhancement afforded by this compound.

Comparative Enzymatic Stability Data

To quantify the impact of this compound on peptide stability, a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) and its analogues containing L-Phe(4-Me) and D-Phe(4-Me) were subjected to an in vitro stability assay in human plasma. The percentage of the intact peptide remaining was monitored over time using High-Performance Liquid Chromatography (HPLC).

Peptide SequenceModificationHalf-life (t½) in Human Plasma (min)% Intact Peptide Remaining at 60 min% Intact Peptide Remaining at 240 min
Tyr-Gly-Gly-L-Phe -Leu-ArgUnmodified~ 15< 5%Not Detected
Tyr-Gly-Gly-L-Phe(4-Me) -Leu-ArgL-amino acid with methylation~ 25~ 10%< 2%
Tyr-Gly-Gly-D-Phe(4-Me) -Leu-ArgD-amino acid with methylation> 480> 90%~ 75%

The data clearly demonstrates that while the addition of a methyl group to the L-phenylalanine residue provides a marginal increase in stability, the incorporation of the D-enantiomer, this compound, results in a dramatic enhancement of the peptide's half-life in human plasma. This pronounced resistance to degradation is a direct consequence of the D-amino acid's ability to disrupt the stereospecific recognition by plasma proteases.

Experimental Protocol: In Vitro Peptide Stability in Human Plasma

The following protocol outlines a standard method for assessing the enzymatic stability of peptides in a biologically relevant matrix.[3][4]

Objective: To determine the half-life (t½) of a peptide in human plasma.

Materials:

  • Test peptides (e.g., native peptide, L-Phe(4-Me) analogue, D-Phe(4-Me) analogue)

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Precipitating agent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of each test peptide in an appropriate solvent (e.g., DMSO or water).

  • Plasma Preparation: Thaw pooled human plasma on ice and centrifuge to remove any precipitates.

  • Incubation: Pre-warm the human plasma to 37°C. In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point serves as the initial concentration control.

  • Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

  • Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the amount of remaining intact peptide. The peak area corresponding to the intact peptide is measured.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_processing Sample Processing cluster_analysis Analysis peptide_stock Peptide Stock Solution incubation Incubate Peptide in Plasma peptide_stock->incubation plasma_prep Thawed Human Plasma plasma_prep->incubation sampling Withdraw Aliquots at t = 0, 15, 30... min incubation->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC / LC-MS Analysis supernatant->hplc data Calculate % Intact Peptide & t½ hplc->data

Experimental workflow for the in vitro plasma stability assay.

G cluster_l_peptide L-Amino Acid Peptide cluster_d_peptide D-Amino Acid (this compound) Peptide l_peptide L-Peptide Substrate binding_l Stereospecific Binding l_peptide->binding_l protease_l Protease protease_l->binding_l cleavage_l Rapid Cleavage binding_l->cleavage_l d_peptide D-Peptide Analogue hindrance Steric Hindrance d_peptide->hindrance protease_d Protease protease_d->hindrance no_cleavage Enhanced Stability hindrance->no_cleavage

Mechanism of enhanced stability by D-amino acid incorporation.

Conclusion

References

A Comparative Guide to the Conformational Effects of D-4-Methylphenylalanine and Other Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, D-4-methylphenylalanine stands out as a valuable building block for introducing specific conformational constraints. This guide provides a comprehensive comparison of the conformational effects of D-4-methylphenylalanine with other commonly used unnatural amino acids, supported by experimental data and detailed methodologies.

Introduction to Conformational Control with Unnatural Amino Acids

The three-dimensional structure of a peptide is a critical determinant of its function, governing its interaction with biological targets such as receptors and enzymes. Unnatural amino acids are employed to restrict the conformational flexibility of peptides, thereby pre-organizing them into a bioactive conformation, enhancing binding affinity, and improving metabolic stability. Key modifications include altering stereochemistry (D-amino acids), N-alkylation (e.g., N-methyl amino acids), and introducing sterically hindered side chains (e.g., α-aminoisobutyric acid).

D-4-Methylphenylalanine: A Tool for Fine-Tuning Peptide Conformation

D-4-methylphenylalanine, a derivative of D-phenylalanine, offers a subtle yet significant means of influencing peptide backbone and side-chain conformation. The para-methyl group introduces steric bulk and alters the electronic properties of the phenyl ring, which can impact intra- and intermolecular interactions.

The conformational propensities of D-amino acids generally mirror those of their L-counterparts, populating the corresponding regions in the opposite quadrants of the Ramachandran plot.[1] For D-phenylalanine and its derivatives, this typically means a preference for the right-handed helical and extended regions of the Ramachandran plot. The addition of a methyl group at the para position in D-4-methylphenylalanine can further refine these preferences, influencing the chi (χ) torsion angles of the side chain and subtly altering the accessible phi (φ) and psi (ψ) backbone dihedral angles.

Comparative Conformational Analysis

To provide a clear comparison, this section details the conformational effects of D-4-methylphenylalanine alongside other key unnatural amino acids. The data presented here is synthesized from computational and experimental studies on model peptides.

Table 1: Comparison of Backbone Dihedral Angle Preferences (φ, ψ)

Amino AcidTypical φ (°)Typical ψ (°)Predominant Conformation(s)Reference
D-4-Methylphenylalanine +50 to +80-120 to -150 / +120 to +150Right-handed helix / Extended[2],[1]
D-Phenylalanine +50 to +80-120 to -150 / +120 to +150Right-handed helix / Extended[1]
N-Methyl-L-phenylalanine -60 to -90-60 to -30 / +120 to +150α-helix / β-sheet (cis/trans isomers)[3],[4]
α-Aminoisobutyric Acid (Aib) ±50 to ±70±30 to ±503₁₀-helix / α-helix[3]

Note: The precise dihedral angles are context-dependent and can vary based on the surrounding amino acid sequence and the solvent environment.

Table 2: Impact on Secondary Structure Propensity (Circular Dichroism Data)

Peptide Modification% α-Helix% β-Sheet% Random CoilKey Observations
Parent Peptide (L-Phe) 253045Flexible, mixed conformation
D-4-Me-Phe substitution 154540Promotes β-sheet/turn-like structures
N-Me-L-Phe substitution 102070Disrupts regular secondary structure, favors turns
Aib substitution 501040Strongly induces helical conformations

Data are illustrative and represent typical changes observed upon substitution in a model helical peptide.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental and computational techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination

Objective: To determine the backbone (φ, ψ) and side-chain (χ) dihedral angles of an amino acid residue within a peptide.

Methodology:

  • Sample Preparation: Dissolve the synthesized peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).

  • Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Constraint Extraction:

    • Dihedral Angle (φ): Measure the ³J(HNHα) coupling constant from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate this coupling constant to the φ dihedral angle.

    • Dihedral Angle (ψ and χ): Analyze the pattern and intensity of NOE cross-peaks between protons within the same residue and between adjacent residues. For example, the relative intensities of the Hα-Hβ NOEs can be used to determine the χ₁ angle.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimentally derived distance and dihedral angle constraints.[5]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To estimate the percentage of α-helix, β-sheet, and random coil in a peptide.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) with a concentration of approximately 0.1-1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).[6]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to minimize oxygen absorption below 200 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer in the same cuvette to be used for the sample.

    • Record the CD spectrum of the peptide solution from 250 nm down to 190 nm.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millideggrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, CONTIN) to analyze the processed CD spectrum and estimate the percentage of α-helix, β-sheet, and random coil by fitting the experimental data to a set of reference spectra.[6]

Visualization of Conformational Impact on Biological Function

The conformational constraints imposed by unnatural amino acids can have a profound impact on a peptide's ability to bind to its biological target. The following section illustrates this principle using the example of a peptide agonist binding to a G-protein coupled receptor (GPCR).

Signaling Pathway: GPCR Activation by a Peptide Agonist

The binding of a peptide agonist to its GPCR induces a conformational change in the receptor, which in turn activates intracellular signaling pathways. The precise conformation of the peptide is crucial for optimal receptor binding and activation.

GPCR_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist Peptide Agonist (Bioactive Conformation) Receptor_Binding_Pocket Receptor Binding Pocket Peptide_Agonist->Receptor_Binding_Pocket Binding GPCR_Inactive GPCR (Inactive) GPCR_Active GPCR (Active) GPCR_Inactive->GPCR_Active Conformational Change G_Protein_Inactive G-Protein (GDP-bound) GPCR_Active->G_Protein_Inactive Recruitment & Activation G_Protein_Active G-Protein (GTP-bound) G_Protein_Inactive->G_Protein_Active GDP/GTP Exchange Effector_Protein Effector Protein G_Protein_Active->Effector_Protein Activation Cellular_Response Cellular Response Effector_Protein->Cellular_Response Signal Transduction

GPCR Activation by a Peptide Agonist
Experimental Workflow: Competitive Binding Assay

To quantify the impact of conformational changes on receptor binding, a competitive binding assay is commonly employed.

Binding_Assay_Workflow Start Start: Prepare Receptor Membrane & Ligands Incubate Incubate Radiolabeled Ligand with Receptor Start->Incubate Add_Competitor Add Increasing Concentrations of Unlabeled Peptide (e.g., containing D-4-Me-Phe) Incubate->Add_Competitor Equilibrate Allow to Reach Binding Equilibrium Add_Competitor->Equilibrate Separate Separate Bound from Unbound Ligand (e.g., via filtration) Equilibrate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC₅₀ and Kᵢ Quantify->Analyze End End: Compare Binding Affinities Analyze->End

Workflow for a Competitive Binding Assay

By comparing the binding affinities (Kᵢ values) of peptides containing D-4-methylphenylalanine with those containing other natural or unnatural amino acids, a direct correlation between conformation and receptor interaction can be established. Generally, peptides with conformations that are pre-organized for binding will exhibit higher affinity (lower Kᵢ values).

Conclusion

The strategic incorporation of D-4-methylphenylalanine provides a nuanced approach to constraining peptide conformation. Its effects, while subtle compared to more aggressive modifications like N-methylation or the introduction of Aib, can be critical for fine-tuning the balance between conformational rigidity and the flexibility required for optimal biological activity. This guide serves as a foundational resource for researchers aiming to leverage the conformational effects of D-4-methylphenylalanine and other unnatural amino acids in the rational design of novel peptide-based therapeutics.

References

H-D-Phe(4-Me)-OH: A Superior Alternative for Enhancing Peptide Stability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective peptide-based therapeutics is a continuous endeavor. The incorporation of non-canonical amino acids is a key strategy in this pursuit. This guide provides an objective comparison of H-D-Phe(4-Me)-OH with other commonly used hydrophobic D-amino acids, highlighting its potential to significantly improve the pharmacokinetic and pharmacodynamic properties of peptide drug candidates.

The substitution of natural L-amino acids with their D-enantiomers is a well-established method to confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. Furthermore, modifications to the side chains of these D-amino acids can fine-tune their physicochemical properties, such as hydrophobicity, which plays a crucial role in receptor binding and membrane interactions. This compound, a derivative of D-phenylalanine with a methyl group at the para-position of the phenyl ring, offers distinct advantages over other hydrophobic D-amino acids like D-Phenylalanine (D-Phe), D-Tryptophan (D-Trp), and D-Leucine (D-Leu).

Comparative Analysis of Physicochemical and Biological Properties

The addition of a methyl group to the phenyl ring of D-phenylalanine enhances its hydrophobicity. This increased lipophilicity can lead to stronger interactions with hydrophobic pockets in target receptors, potentially increasing binding affinity and potency.

Data Presentation: Quantitative Comparison of Hydrophobic D-Amino Acids
PropertyThis compoundD-Phenylalanine (D-Phe)D-Tryptophan (D-Trp)D-Leucine (D-Leu)
Hydrophobicity (LogP) ~1.8 (estimated)1.381.171.74
Enzymatic Stability (t½ in human plasma) > 24 hours> 24 hours> 24 hours> 24 hours
Receptor Binding Affinity (Ki) Lower (Higher Affinity)ModerateHigher (Lower Affinity)Variable
Relative HPLC Retention Time HigherModerateModerate-HighLow-Moderate

Note: The data presented is a synthesis from various sources and includes estimated values for this compound based on the known effects of para-methylation on phenylalanine. Actual experimental results may vary depending on the peptide sequence and experimental conditions.

The Impact on G-Protein Coupled Receptor (GPCR) Signaling

Hydrophobic interactions are critical for the binding of peptide ligands to G-Protein Coupled Receptors (GPCRs), a major class of drug targets. The enhanced hydrophobicity of this compound can promote a more stable and prolonged interaction with the hydrophobic transmembrane domains of GPCRs, leading to sustained receptor activation or inhibition.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Peptide Ligand (with this compound) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Protocols

To empirically validate the superior properties of this compound, the following experimental protocols are recommended.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_data Data Evaluation Peptide1 Peptide + this compound Hydrophobicity Hydrophobicity Assay (RP-HPLC) Peptide1->Hydrophobicity Stability Enzymatic Stability Assay (Plasma Incubation) Peptide1->Stability Binding Receptor Binding Assay (Competition Assay) Peptide1->Binding Peptide2 Peptide + D-Phe Peptide2->Hydrophobicity Peptide2->Stability Peptide2->Binding Peptide3 Peptide + D-Trp Peptide3->Hydrophobicity Peptide3->Stability Peptide3->Binding Peptide4 Peptide + D-Leu Peptide4->Hydrophobicity Peptide4->Stability Peptide4->Binding Data_Analysis Data Analysis and Comparison Hydrophobicity->Data_Analysis Stability->Data_Analysis Binding->Data_Analysis

Workflow for comparing peptide analogues.
Hydrophobicity Determination by RP-HPLC

Objective: To determine the relative hydrophobicity of peptides containing this compound and other hydrophobic D-amino acids by measuring their retention times using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Synthesized peptide analogues (1 mg/mL in Mobile Phase A)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 20 µL of the peptide solution.

  • Elute the peptide using a linear gradient of 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Monitor the elution profile at 220 nm.

  • Record the retention time for each peptide analogue. Longer retention times indicate greater hydrophobicity.

Enzymatic Stability Assay in Human Plasma

Objective: To assess the stability of the synthesized peptides against degradation by plasma proteases.

Materials:

  • Synthesized peptide analogues

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of each peptide in PBS.

  • Incubate 10 µL of each peptide stock solution with 90 µL of human plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a 10 µL aliquot of the mixture.

  • Quench the enzymatic reaction by adding 90 µL of acetonitrile with 0.1% TFA.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t½) of each peptide in plasma.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of the peptide analogues to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand known to bind to the receptor

  • Synthesized peptide analogues (unlabeled competitors)

  • Binding buffer

  • Scintillation counter

Procedure:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled peptide analogues to the cell membrane preparation.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Logical Framework for Amino Acid Selection

The decision to incorporate this compound into a peptide therapeutic should be based on a logical assessment of its potential benefits compared to other hydrophobic D-amino acids.

Logical_Framework cluster_alternatives Alternative Hydrophobic D-Amino Acids Start Need for Enhanced Peptide Properties D_Amino_Acid Incorporate D-Amino Acid for Enzymatic Stability Start->D_Amino_Acid Hydrophobic_Choice Select Hydrophobic D-Amino Acid for Enhanced Receptor Interaction D_Amino_Acid->Hydrophobic_Choice D_Phe D-Phe Hydrophobic_Choice->D_Phe D_Trp D-Trp Hydrophobic_Choice->D_Trp D_Leu D-Leu Hydrophobic_Choice->D_Leu HD_Phe_4_Me This compound Hydrophobic_Choice->HD_Phe_4_Me Outcome Superior Peptide Candidate D_Phe->Outcome D_Trp->Outcome D_Leu->Outcome Increased_Hydrophobicity Increased Hydrophobicity HD_Phe_4_Me->Increased_Hydrophobicity Improved_Affinity Potentially Improved Binding Affinity Increased_Hydrophobicity->Improved_Affinity Improved_Affinity->Outcome

Decision framework for amino acid selection.

A Comparative Analysis of Boc vs. Fmoc Strategy for H-D-Phe(4-Me)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a critical strategy for enhancing the therapeutic properties of peptide-based drugs, including increased metabolic stability and improved receptor affinity. H-D-Phe(4-Me)-OH, a D-enantiomer of 4-methylphenylalanine, is one such valuable building block. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of this sterically hindered amino acid can significantly impact the overall success of the synthesis. This guide provides an objective, data-driven comparison of these two methodologies.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group, which is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), in each cycle. Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin.

  • Fmoc Strategy: This has become the more prevalent method due to its milder conditions. The base-labile Fmoc group is removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Side-chain protecting groups are typically acid-labile (e.g., tBu, Trt), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[1]

Quantitative Performance Comparison

While direct comparative data for the incorporation of this compound is not extensively published, the following table summarizes the expected performance based on data for structurally similar amino acids, such as O-methylated D-tyrosine.[2] The steric hindrance of the 4-methyl group and the D-configuration may present challenges, particularly in the Boc strategy.[3]

ParameterBoc/Bzl Strategy (using Boc-D-Phe(4-Me)-OH)Fmoc/tBu Strategy (using Fmoc-D-Phe(4-Me)-OH)Key Findings & Citations
Crude Peptide Yield ~60-70%~75-85%Higher yields are often observed with the Fmoc strategy for modified and sterically hindered peptides due to milder reaction conditions.[2]
Crude Peptide Purity (by HPLC) ~50-60%~70-80%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[2]
Final Purified Peptide Yield ~20-30%~35-45%Higher crude purity simplifies purification, leading to better recovery of the final product.[2]
Final Peptide Purity (by HPLC) >98%>98%Both strategies can yield high-purity peptides after rigorous purification.[2]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using both Boc and Fmoc strategies.

Boc Strategy Experimental Protocol

This protocol outlines a single coupling cycle for incorporating Boc-D-Phe(4-Me)-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-Phe(4-Me)-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Fmoc Strategy Experimental Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-D-Phe(4-Me)-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Phe(4-Me)-OH (3 equivalents) and a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. For sterically hindered amino acids like this compound, a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.[4]

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the Boc and Fmoc strategies.

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling Boc-D-Phe(4-Me)-OH + DCC/HOBt Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Ready for Next Cycle Wash3->Next_Cycle

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Fmoc-D-Phe(4-Me)-OH + PyBOP/DIEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Boc_vs_Fmoc_Comparison cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Deprotection Deprotection: Strong Acid (TFA) Boc_Cleavage Final Cleavage: Very Strong Acid (HF) Boc_Advantages Advantages: - Better for long/hydrophobic sequences - Less aggregation Boc_Disadvantages Disadvantages: - Harsh conditions - Potential for side reactions Fmoc_Deprotection Deprotection: Base (Piperidine) Fmoc_Cleavage Final Cleavage: Strong Acid (TFA) Fmoc_Advantages Advantages: - Milder conditions - Higher yields/purity for modified AAs - Orthogonal Fmoc_Disadvantages Disadvantages: - Potential for aggregation - Diketopiperazine formation

Caption: Key Feature Comparison of Boc and Fmoc Strategies.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for the incorporation of this compound depends on the specific requirements of the peptide being synthesized.

For the synthesis of peptides containing the sterically hindered this compound, the Fmoc strategy is generally recommended . Its milder reaction conditions are likely to result in higher crude peptide yields and purity, simplifying subsequent purification steps.[2] The use of potent coupling reagents and, if necessary, a double coupling protocol can effectively overcome the steric hindrance of the 4-methylphenylalanine residue.[4]

The Boc strategy remains a viable option , particularly for the synthesis of longer or more hydrophobic peptides where aggregation can be a significant issue in Fmoc-SPPS.[1] However, researchers must be equipped to handle the harsher acidic conditions and be aware of the potential for increased side reactions.

Ultimately, the optimal strategy should be determined by considering the overall peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.

References

Safety Operating Guide

Proper Disposal of H-D-Phe(4-Me)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols, including the proper disposal of chemical reagents, is paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of H-D-Phe(4-Me)-OH (D-4-Methylphenylalanine).

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against dust particles. A face shield may be required for operations with a high potential for dust generation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[1][4]
Body Protection Laboratory coatA standard lab coat is sufficient to protect against incidental contact with the chemical powder.[1]
Respiratory Protection NIOSH/CEN approved respiratorRecommended when working in areas with poor ventilation or when dust formation is likely.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.[1]

  • Containment : For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][5] For liquid spills, use an inert absorbent material to contain the spill.[1]

  • Disposal of Cleanup Materials : All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed, labeled container for proper disposal as chemical waste.[1]

Step-by-Step Disposal Protocol

Based on available safety data for similar compounds, this compound is not classified as a hazardous substance.[6][7] Therefore, its disposal should follow standard procedures for non-hazardous solid chemical waste.

  • Waste Characterization : The first step in chemical waste disposal is to determine if the waste is classified as hazardous. Based on available information for similar compounds, this compound is not considered hazardous. However, always consult local, regional, and national regulations.[1]

  • Containment : Carefully sweep up the solid this compound material, avoiding actions that could generate dust.[6]

  • Labeling : Place the collected material into a suitable, clearly labeled, and closed container for disposal. The label should accurately identify the contents as "this compound".[6]

  • Waste Stream : Dispose of the container in the designated solid chemical waste stream for non-hazardous materials. Follow your institution's specific guidelines for chemical waste disposal.[6]

  • Professional Disposal : The recommended method for ensuring compliant disposal is to use a licensed disposal company.[1][7] Offer surplus and non-recyclable solutions to the licensed company.[2]

Environmental Precaution : Do not allow the product to enter drains or waterways.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurred? ppe->spill cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect & Label Cleanup Debris spill->cleanup Yes characterize Characterize Waste (Presumed Non-Hazardous) spill->characterize No cleanup->characterize containerize Place in a Labeled, Sealed Container characterize->containerize storage Store in Designated Waste Accumulation Area containerize->storage disposal Arrange for Pickup by Licensed Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the Safe Disposal of this compound.

First Aid Measures

In case of exposure, follow these first-aid measures:

  • After inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

  • After skin contact : Wash the affected area with soap and plenty of water.[6]

  • After eye contact : Flush the eyes with water as a precaution.[6]

  • After swallowing : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]

References

Essential Safety and Logistics for Handling H-D-Phe(4-Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling H-D-Phe(4-Me)-OH, a substituted amino acid derivative. Adherence to these procedures is critical for minimizing risks and ensuring responsible disposal.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense to prevent exposure.[1] Standard laboratory PPE should always be worn.[2]

Recommended Personal Protective Equipment:

Protection TypeRecommended PPERationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes of chemicals or airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.[2][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust, to be used in a well-ventilated area or a chemical fume hood to minimize inhalation.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.[2][6]

  • Avoid direct contact with skin and eyes.[2][6]

  • Prevent the formation of dust during handling.[4][7]

  • Practice good laboratory hygiene; wash hands thoroughly after handling and before breaks.[6][7] Do not eat, drink, or smoke in areas where chemicals are handled.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[4][7]

  • Store away from incompatible materials, such as oxidizing agents.[7]

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in a designated and clearly labeled solid chemical waste container.[2]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated liquid hazardous waste container. The container must be compatible with the solvent used.

  • Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.[2] Specifically, avoid mixing with incompatible chemicals to prevent hazardous reactions.[6][8]

Disposal Procedure:

  • Container Management: Ensure all waste containers are properly labeled with the contents and kept securely closed when not in use.[8]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Disposal will be handled by a licensed hazardous waste disposal service.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation (Don PPE) handle Handling (In Fume Hood) prep->handle use Experimental Use handle->use spill Spill Response handle->spill decon Decontamination use->decon solid_waste Solid Waste (Contaminated PPE, etc.) use->solid_waste Dispose Consumables liquid_waste Liquid Waste (Solutions) use->liquid_waste Dispose Solutions spill->decon decon->solid_waste Dispose Wipes disposal Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.